molecular formula C21H24N6O2 B8069521 A2B receptor antagonist 1

A2B receptor antagonist 1

Cat. No.: B8069521
M. Wt: 392.5 g/mol
InChI Key: IWZAITCKZZQXCV-UHFFFAOYSA-N
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Description

A2B receptor antagonist 1 is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(1-benzylpyrazol-4-yl)-1,3-dipropyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-10-26-19-17(20(28)27(11-4-2)21(26)29)23-18(24-19)16-12-22-25(14-16)13-15-8-6-5-7-9-15/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZAITCKZZQXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of A2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of A2B receptor antagonists. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the A2B adenosine (B11128) receptor (A2BAR), its signaling pathways, and the modalities by which its antagonists function. This guide includes quantitative data on antagonist potency, detailed experimental protocols, and visualizations of key biological processes.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine. Unlike the high-affinity A1, A2A, and A3 adenosine receptors, the A2B receptor has a low affinity for adenosine and is therefore primarily activated under conditions of high extracellular adenosine concentrations, such as those found in inflamed or hypoxic tissues and the tumor microenvironment.[1][[“]] This characteristic makes the A2B receptor a compelling therapeutic target for a variety of pathologies, including cancer, inflammation, and fibrosis.[1][3]

Activation of the A2B receptor can trigger a range of cellular responses by coupling to different G proteins, primarily Gs and Gq, leading to the activation of downstream signaling cascades.[4] In the context of cancer, A2B receptor signaling has been shown to promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[1][[“]][3] A2B receptor antagonists are compounds that bind to the A2B receptor but do not provoke the normal biological response, thereby blocking the effects of adenosine.

The Core Mechanism of Action of A2B Receptor Antagonists

The fundamental mechanism of action of A2B receptor antagonists is competitive binding to the A2B receptor, thereby preventing adenosine from binding and activating the receptor.[1] This blockade inhibits the downstream signaling pathways that are normally triggered by A2B receptor activation.

Inhibition of Downstream Signaling Pathways

Upon adenosine binding, the A2B receptor predominantly couples to the Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4] A2B receptor antagonists block this increase in cAMP. The receptor can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. By competitively binding to the receptor, antagonists prevent these G protein coupling events and the subsequent second messenger signaling.

A2B_Signaling_Antagonist cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds & Activates A2B_Antagonist A2B Receptor Antagonist A2B_Antagonist->A2BR Binds & Blocks Gs Gs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Pro-tumorigenic & Immunosuppressive Effects PKA->Cellular_Response Leads to

Figure 1: A2B Receptor Signaling and Antagonist Inhibition.
Immunomodulatory Effects

A significant aspect of the mechanism of action of A2B receptor antagonists, particularly in oncology, is their ability to reverse adenosine-mediated immunosuppression within the tumor microenvironment. High levels of adenosine in tumors suppress the activity of immune cells, including T cells and natural killer (NK) cells.[1][[“]][3] By blocking the A2B receptor on these immune cells, antagonists can restore their anti-tumor functions, leading to enhanced immune-mediated tumor destruction.[1][3]

Immune_Modulation cluster_tme Tumor Microenvironment cluster_action Mechanism of Action Tumor_Cell Tumor Cell Adenosine_High High Adenosine Tumor_Cell->Adenosine_High Produces T_Cell T Cell / NK Cell Adenosine_High->T_Cell Acts on A2BR_Activation A2B Receptor Activation T_Cell->A2BR_Activation Immune_Suppression Immune Suppression (e.g., decreased cytokine release, reduced proliferation) A2BR_Activation->Immune_Suppression A2B_Antagonist A2B Receptor Antagonist A2B_Antagonist->A2BR_Activation Blocks Immune_Restoration Restoration of Immune Function A2B_Antagonist->Immune_Restoration Leads to

Figure 2: Immunomodulatory Effect of A2B Receptor Antagonists.

Quantitative Data on A2B Receptor Antagonists

The potency and selectivity of A2B receptor antagonists are critical for their therapeutic potential. This is typically quantified by measuring their binding affinity (Ki) and their functional inhibition (IC50 or KB).

AntagonistReceptorKi (nM)IC50 (nM)KB (nM)SpeciesReference
PSB-1115A2B-865-Human[1]
PSB-603A2B---Human[5]
PBF-1129A2B24-35-28Human[6]
ISAM-R56AA2B1.50--Human[3]
SY1AF-30A2B3.50--Human[3]
SY1AF-80A2B24.3--Human[3]
ISAM-140A2B---Human[3]
PSB-21500A2B10.6--Human[1][5]
PSB-21502A2B-284-Human[1]
PSB-21503A2B7.3759.2-Human[1]

Table 1: Binding Affinities and Functional Potencies of Selected A2B Receptor Antagonists.

AntagonistA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A1/A2B)Selectivity (A2A/A2B)Selectivity (A3/A2B)Reference
PBF-1129>500>50024-35>500>14-20>14-20>14-20[6]
PSB-21500>380>100010.6>1000>38>94>94[1][5]

Table 2: Selectivity Profile of A2B Receptor Antagonists.

Key Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A2B receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an antagonist.

Materials:

  • HEK-293 cells stably expressing the human A2B receptor.[1]

  • Membrane preparation from these cells.

  • Radioligand: [3H]PSB-603 or [3H]DPCPX.[1][5]

  • Test antagonist at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known non-radiolabeled A2B ligand (e.g., 10 µM ZM241385).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from HEK-293-hA2BR cells.

  • In a 96-well plate, add cell membranes (10-20 µg of protein per well).

  • Add the test antagonist at a range of concentrations.

  • Add the radioligand at a fixed concentration (e.g., 1-5 nM).

  • For non-specific binding wells, add the non-specific binding control instead of the test antagonist.

  • Incubate the plate at room temperature for 60-120 minutes.[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Antagonist Dilutions Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Antagonist Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Figure 3: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50 or KB) of an antagonist.

Materials:

  • HEK-293 cells expressing the human A2B receptor.[1]

  • A2B receptor agonist (e.g., NECA).[1]

  • Test antagonist at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[1]

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[4]

Protocol:

  • Seed HEK-293-hA2BR cells in a 96-well plate and grow to confluence.[1]

  • Pre-incubate the cells with the phosphodiesterase inhibitor for 15-30 minutes.[1]

  • Add the test antagonist at a range of concentrations and incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the A2B agonist (e.g., EC80 of NECA) for 15-30 minutes.[1]

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC50 value for the antagonist.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays can be used to study the interaction between the A2B receptor and its signaling partners, such as G proteins or β-arrestins, and how antagonists affect these interactions.

Objective: To investigate the effect of antagonists on receptor-protein interactions.

Materials:

  • HEK-293T cells.

  • Expression plasmids for A2B receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).[7][8]

  • Expression plasmids for a signaling partner (e.g., G protein subunit or β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[7][8]

  • A2B receptor agonist.

  • Test antagonist.

  • Coelenterazine (B1669285) h (substrate for Rluc).

  • BRET plate reader.

Protocol:

  • Co-transfect HEK-293T cells with the donor- and acceptor-fused constructs.

  • Plate the transfected cells in a white 96-well plate.

  • 24-48 hours post-transfection, replace the culture medium with assay buffer.

  • Add the test antagonist at various concentrations and incubate.

  • Add the A2B agonist to stimulate the receptor.

  • Add the coelenterazine h substrate.

  • Immediately measure the light emission at the donor and acceptor wavelengths using a BRET plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Analyze the change in BRET ratio in the presence of the agonist and antagonist to determine the antagonist's effect on the protein-protein interaction.

Conclusion

A2B receptor antagonists represent a promising class of therapeutic agents with a primary mechanism of action centered on the competitive blockade of the A2B adenosine receptor. This inhibition of A2B receptor signaling has profound effects, particularly in the realms of oncology and inflammatory diseases, by mitigating pro-tumorigenic and pro-inflammatory pathways and reversing immunosuppression. The continued development and characterization of potent and selective A2B receptor antagonists, guided by the robust experimental methodologies detailed in this guide, hold significant promise for advancing novel treatment paradigms.

References

Unraveling the A2B Adenosine Receptor: A Deep Dive into Antagonist Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine (B11128) receptor (A2B AR) stands as a compelling target for therapeutic intervention in a range of pathophysiological conditions, including inflammation, cancer, asthma, and diabetes. As a G protein-coupled receptor with low affinity for its endogenous ligand, adenosine, the A2B AR is primarily activated under conditions of cellular stress and high adenosine concentrations. This unique characteristic makes it a focal point for the development of selective antagonists that can modulate its activity in disease states without interfering with the physiological roles of other adenosine receptor subtypes.

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of A2B receptor antagonists, focusing on the core chemical scaffolds that have been explored to date. Quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological and experimental frameworks.

Core Antagonist Scaffolds and Structure-Activity Relationships

The quest for potent and selective A2B AR antagonists has led to the exploration of diverse chemical scaffolds. The two major classes that have emerged are xanthine-based and non-xanthine derivatives.

Xanthine-Based Antagonists: The Classical Approach

The xanthine (B1682287) core, present in naturally occurring non-selective adenosine receptor antagonists like caffeine (B1668208) and theophylline, has served as a foundational scaffold for the development of potent and selective A2B AR antagonists.[1] SAR studies have extensively investigated substitutions at the N1, N3, and C8 positions of the xanthine ring to optimize affinity and selectivity.

  • N1 and N3 Positions: Substitution at the N1 position with a propyl group is generally favorable for A2B affinity.[1] While 1,3-dipropyl substitution is common, some studies have shown that monosubstitution at N1 can enhance selectivity.[2] The nature of the substituent at N3 can also influence selectivity, with smaller alkyl groups often being preferred.

  • C8 Position: The C8 position has proven to be the most critical for achieving high affinity and selectivity for the A2B AR. Introduction of an 8-phenyl ring significantly increases A2B affinity.[3] Further modifications of this phenyl ring with various substituents have been a key strategy in antagonist design. For instance, para-substituted 8-phenylxanthines have demonstrated high affinity.[4] Exploration of 8-heterocyclic substituted xanthines, particularly 8-(pyrazol-5-yl)xanthine derivatives, has yielded compounds with high affinity and selectivity.[5]

  • Irreversible Antagonists: A recent development in the field is the design of irreversible A2B AR antagonists based on an 8-p-sulfophenylxanthine scaffold.[6][7] These compounds, such as PSB-21500, incorporate a reactive sulfonyl fluoride (B91410) group and have been shown to bind covalently to the receptor, offering the potential for prolonged receptor blockade.[6][7][8]

Table 1: Structure-Activity Relationship of Xanthine-Based A2B Receptor Antagonists

CompoundN1-SubstituentN3-SubstituentC8-SubstituenthA2B Ki (nM)Selectivity (fold) vs. hA1Selectivity (fold) vs. hA2ASelectivity (fold) vs. hA3Reference
TheophyllineCH3CH3H9000LowLowLow[5]
EnprofyllineHPropylH>10000LowLowLow[5]
MRS-1754PropylPropyl4-(p-cyanophenyl)aminocarbonylmethoxyphenyl4.3>100>100>100[5]
PSB-1115PropylH4-(4-sulfophenyl)53>180>400>180[3]
MRE-2029-F20PropylPropyl1-(prop-2-ynyl)-1H-pyrazol-5-yl5.5>180>180>180[5]
CVT-6883EthylH1-(2-hydroxyethyl)-1H-pyrazol-4-yl228814949[5]
PSB-21500PropylH4-(sulfonylfluoride)phenyl10.6>38>100>100[6][7]
Non-Xanthine Antagonists: Exploring Novel Chemical Space

To overcome potential limitations of the xanthine scaffold, such as off-target effects and metabolic instability, researchers have turned to non-xanthine structures. These efforts have led to the discovery of several promising classes of A2B AR antagonists.

  • Thienouracils: High-throughput screening has identified thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (thienouracils) as a novel class of A2B AR antagonists.[9] Structure optimization of this scaffold has led to the identification of potent and selective compounds with in vivo efficacy in models of lung fibrosis.[9]

  • 9-Deazaxanthines: Pyrrolo[2,3-d]pyrimidinones, also known as 9-deazaxanthines, have been explored as A2B AR antagonists.[5] While generally less potent than their xanthine counterparts, they offer an alternative scaffold for further optimization.[3]

  • Other Heterocycles: Various other heterocyclic systems have been investigated, including substituted purines and 2-aminopyrimidines, leading to compounds with high A2B affinity and selectivity.[4][5]

Table 2: Structure-Activity Relationship of Non-Xanthine A2B Receptor Antagonists

Compound ClassCore ScaffoldKey SubstitutionshA2B Ki (nM)Selectivity ProfileReference
ThienouracilsThieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneVariesPotent (nM range)High selectivity[9]
9-DeazaxanthinesPyrrolo[2,3-d]pyrimidinoneSimilar to xanthinesGenerally less potent than xanthinesModerate to high selectivity[3][5]
2-Aminopyrimidines2-AminopyrimidineVaries17High selectivity (>50-fold vs. other subtypes)[5]

Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of robust in vitro assays. The following sections detail the methodologies for the key experiments cited in SAR studies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]PSB-603 or [³H]MRS 1754), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-selective adenosine receptor antagonist (e.g., NECA).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (A2B expressing) Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge1 Low-Speed Centrifugation Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend & Quantify Centrifuge2->Resuspend Incubate Incubate: Membranes + Radioligand + Test Compound Resuspend->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Plot Plot Data Calc_Specific->Plot Calc_IC50 Determine IC50 Plot->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Workflow of a Radioligand Binding Assay.
cAMP Accumulation Assays

A2B AR activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonists block this effect. cAMP accumulation assays are functional assays used to determine the potency of antagonists.

Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the A2B receptor (e.g., HEK293-A2B or T24 cells) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., DMEM with HEPES).

    • Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) to induce cAMP production.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction and lyse the cells.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

G cluster_cell_prep Cell Preparation cluster_treatment Assay Treatment cluster_detection Detection & Analysis Culture Culture A2B-expressing cells Plate Plate cells in 96-well plate Culture->Plate Wash_Cells Wash cells Plate->Wash_Cells Add_Antagonist Add Antagonist + PDE Inhibitor Wash_Cells->Add_Antagonist Add_Agonist Add Agonist (e.g., NECA) Add_Antagonist->Add_Agonist Incubate Incubate (37°C) Add_Agonist->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP (e.g., HTRF) Lyse_Cells->Measure_cAMP Plot_Curve Plot Dose-Response Curve Measure_cAMP->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow of a cAMP Accumulation Assay.
Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are used to monitor G protein activation in live cells. These assays measure the interaction between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to G protein subunits.

Protocol:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T).

    • Co-transfect the cells with plasmids encoding the A2B receptor, a Gα subunit fused to a BRET donor (e.g., Rluc), and Gβ and Gγ subunits, with one of them fused to a BRET acceptor (e.g., Venus-Gγ).

  • BRET Measurement:

    • Harvest the transfected cells and resuspend them in a suitable buffer.

    • Dispense the cell suspension into a white 96-well plate.

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h).

    • Measure the luminescence emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

    • Add the test antagonist followed by the agonist.

    • Monitor the change in the BRET ratio (acceptor emission / donor emission) over time.

  • Data Analysis:

    • Agonist stimulation of the A2B receptor leads to a conformational change in the G protein heterotrimer and a change in the BRET signal.

    • An antagonist will block the agonist-induced change in the BRET ratio.

    • Plot the change in BRET ratio against the antagonist concentration to determine the IC50 value.

G cluster_prep Preparation cluster_measurement BRET Measurement cluster_analysis Data Analysis Transfect Co-transfect cells with A2B-R, Gα-Rluc, Venus-Gγ Harvest Harvest and resuspend cells Transfect->Harvest Dispense Dispense cells into plate Harvest->Dispense Add_Substrate Add BRET substrate Dispense->Add_Substrate Read_Basal Read basal BRET ratio Add_Substrate->Read_Basal Add_Antagonist Add Antagonist Read_Basal->Add_Antagonist Add_Agonist Add Agonist Add_Antagonist->Add_Agonist Read_Stimulated Read stimulated BRET ratio Add_Agonist->Read_Stimulated Calculate_Change Calculate change in BRET ratio Read_Stimulated->Calculate_Change Plot_Curve Plot Dose-Response Curve Calculate_Change->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow of a G Protein Activation BRET Assay.

A2B Receptor Signaling Pathway

The A2B AR is coupled to Gs and Gq proteins. Activation of the receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the functional consequences of A2B receptor antagonism.

G Adenosine Adenosine A2B_R A2B Receptor Adenosine->A2B_R binds Gs Gs A2B_R->Gs activates Gq Gq A2B_R->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Activation PKA->CREB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Cellular_Response

A2B Adenosine Receptor Signaling Pathway.

Upon binding of adenosine, the A2B receptor undergoes a conformational change, leading to the activation of associated G proteins.

  • Gs Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.

  • Gq Pathway: The activated Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins, modulating their activity and leading to diverse cellular responses.

Conclusion

The development of potent and selective A2B receptor antagonists holds significant promise for the treatment of a variety of diseases. The extensive SAR studies on both xanthine and non-xanthine scaffolds have provided a solid foundation for the rational design of new chemical entities with improved pharmacological profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are essential tools for researchers in this dynamic field. Future efforts will likely focus on the discovery of novel scaffolds, the optimization of pharmacokinetic properties, and the further elucidation of the complex role of the A2B receptor in health and disease.

References

An In-depth Technical Guide to the Discovery and Development of A2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the discovery and development of A2B adenosine (B11128) receptor (A2BR) antagonists, from initial identification and structure-activity relationship (SAR) studies to preclinical and clinical evaluation. It details the experimental protocols crucial for characterization and presents key data in a structured format.

Introduction: The A2B Adenosine Receptor as a Therapeutic Target

Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological and pathological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A2B receptor, historically the least studied, is characterized by a low affinity for adenosine and is therefore primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and tissue injury.[1] This makes it a compelling therapeutic target for a variety of conditions.

The A2B receptor is widely distributed, with high expression levels found in the colon, bladder, lungs, and mast cells.[2] Its activation has been linked to pro-inflammatory and pro-fibrotic effects, mast cell degranulation, vasodilation, and the regulation of immune responses.[1][2] Consequently, antagonizing the A2B receptor presents a promising therapeutic strategy for diseases like asthma, chronic obstructive pulmonary disease (COPD), pulmonary fibrosis, and cancer.[3][4]

The development of potent and selective A2B antagonists has been a significant focus of medicinal chemistry, leading to the identification of several chemical scaffolds, with some candidates advancing into clinical trials.[3][5]

A2B Receptor Signaling Pathways

The A2B receptor is known to couple to multiple G-proteins, leading to the activation of several downstream signaling cascades. This pleiotropic signaling contributes to its diverse physiological roles.

2.1. Canonical Gs-cAMP Pathway The most well-characterized pathway involves the coupling of the A2B receptor to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream substrates, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[6][7]

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A2BR A2B Receptor G_Protein Gs Protein A2BR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Adenosine Adenosine (Agonist) Adenosine->A2BR Binds

Caption: Canonical Gs-cAMP signaling pathway for the A2B receptor.

2.2. Alternative Signaling Pathways Beyond the canonical Gs pathway, the A2B receptor can also couple to Gq and Gi proteins in certain cell types.[8] Coupling to Gq proteins activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[7][8] The A2B receptor has also been shown to influence the MAPK/ERK pathway, which can be involved in cell proliferation and differentiation.[9]

Alternative_Signaling A2BR A2B Receptor Gq Gq Protein A2BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response Adenosine Adenosine (Agonist) Adenosine->A2BR

Caption: Alternative Gq-PLC signaling pathway of the A2B receptor.

Discovery and Optimization of A2B Receptor Antagonists

The search for selective A2B antagonists has explored various chemical scaffolds. Early efforts were hampered by a lack of selectivity over other adenosine receptor subtypes.

3.1. Key Chemical Scaffolds

  • Xanthines: This class, which includes non-selective antagonists like caffeine (B1668208) and theophylline, was the starting point for A2B antagonist development.[3] Modifications, particularly at the 8-position, led to the discovery of selective compounds like 8-phenylxanthines (e.g., MRS-1754) and later, highly potent and selective 8-pyrazolyl-xanthine derivatives such as CVT-6883.[3][5]

  • Non-Xanthine Derivatives: To improve drug-like properties and explore new chemical space, various non-xanthine scaffolds have been developed. These include 2-aminopyrimidines (e.g., LAS38096), pyrrolopyrimidines (e.g., OSIP339391), and 3,4-dihydropyrimidin-2(1H)-ones.[3][10][11] These classes have yielded compounds with high affinity and excellent selectivity.[3][12]

3.2. Quantitative Data on Key A2B Antagonists The following table summarizes the binding affinities (Ki) for the human A2B receptor and selectivity over other human adenosine receptor subtypes for several key antagonists.

Compound NameChemical ClasshA2B Ki (nM)Selectivity (A1/A2B)Selectivity (A2A/A2B)Selectivity (A3/A2B)Reference(s)
MRS-1754 8-Phenylxanthine2~202~252~285[5]
CVT-6883 8-(4-Pyrazolyl)-xanthine22~88~149~49[3][5]
MRE-2029-F20 8-(5-Pyrazolyl)-xanthine5.5~36>182>182[3][5]
LAS38096 2-Aminopyrimidine17>58>147>58[3][5]
OSIP339391 Pyrrolopyrimidine0.5~74~656~900[5]

Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.

4.1. General Workflow for A2B Antagonist Discovery The discovery process typically follows a hierarchical screening cascade, starting with primary binding assays to identify hits, followed by functional assays to confirm antagonism and selectivity, and finally, in vivo models to assess efficacy.

Antagonist_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_Preclinical Preclinical Development Compound_Library Compound Library Primary_Binding Primary Screen: A2B Radioligand Binding Assay Compound_Library->Primary_Binding Hit_ID Hit Identification Primary_Binding->Hit_ID Functional_Assay Functional Assay: cAMP Accumulation Hit_ID->Functional_Assay Selectivity_Panel Selectivity Screening (A1, A2A, A3 Binding) Functional_Assay->Selectivity_Panel SAR SAR & Lead Optimization Selectivity_Panel->SAR PK_Studies Pharmacokinetic (PK) Studies SAR->PK_Studies In_Vivo In Vivo Efficacy Models (e.g., Asthma Model) PK_Studies->In_Vivo Clinical_Candidate Clinical Candidate Nomination In_Vivo->Clinical_Candidate

Caption: General workflow for A2B receptor antagonist discovery.

4.2. Radioligand Binding Assays These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

  • Objective: To determine the equilibrium dissociation constant (Ki) of antagonists for the A2B receptor.

  • Materials:

    • Cell Membranes: Membranes from cells stably expressing the human A2B receptor (e.g., HEK-293 cells).[10][13]

    • Radioligand: A high-affinity radiolabeled A2B ligand, such as [³H]PSB-603 or [³H]DPCPX.[13][14]

    • Non-specific Binding Control: A high concentration of a non-labeled, potent A2B ligand (e.g., NECA) to determine non-specific binding.[13]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[14]

    • Test Compounds: Serial dilutions of the antagonist.

  • Protocol:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.3. Functional Assays: cAMP Accumulation These assays measure the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a measure of its functional potency (KB or IC50).

  • Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-induced cAMP production.

  • Materials:

    • Whole Cells: Intact cells expressing the A2B receptor (e.g., HEK-A2BR or NIH3T3 cells).[15]

    • Agonist: A potent A2B receptor agonist, typically 5'-N-ethylcarboxamidoadenosine (NECA).[1][15]

    • Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., rolipram (B1679513) or IBMX).

    • Test Compounds: Serial dilutions of the antagonist.

    • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or BRET-based).

  • Protocol:

    • Pre-incubate the cells with the PDE inhibitor and varying concentrations of the antagonist.

    • Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of NECA).

    • Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level against the logarithm of the antagonist concentration.[6]

    • Determine the IC50 value of the antagonist from the curve.[6]

    • The functional antagonist dissociation constant (KB) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

Preclinical and Clinical Development

Several selective, high-affinity A2B receptor antagonists have progressed into preclinical and clinical development, primarily for inflammatory diseases and cancer.[3]

5.1. Preclinical Evaluation Promising antagonists are evaluated in animal models to assess their efficacy and pharmacokinetic properties. For instance, CVT-6883 demonstrated dose-dependent efficacy in a mouse model of asthma, supporting the role of the A2B receptor in this disease.[3][5] Such studies are crucial for establishing proof-of-concept and selecting candidates for clinical trials.

5.2. Clinical Trials A number of A2B antagonists have entered Phase I and Phase II clinical trials. These studies aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compounds in humans.

CompoundDeveloper/SponsorIndication(s)Development PhaseReference(s)
CVT-6883 CV TherapeuticsAsthma, COPDPhase I (Completed)[3][5]
PBF-1129 PalobiofarmaNon-Small Cell Lung Cancer (NSCLC)Phase I[16]
TT-4 Tarus TherapeuticsAdvanced Solid TumorsPhase I/II[17]
GS-6201 Gilead SciencesLung CancerPhase I[17]

Conclusion

The discovery and development of A2B receptor antagonists have made significant strides over the past two decades. From the initial exploration of non-selective xanthines, the field has evolved to produce highly potent and selective antagonists from diverse chemical classes.[3][11] Robust in vitro screening cascades have been essential in identifying and optimizing these molecules. Several candidates have shown promise in preclinical models of inflammation and cancer, with some advancing into clinical trials, highlighting the therapeutic potential of targeting the A2B receptor.[3][16][17] Future research will likely focus on further elucidating the complex signaling of the A2B receptor in different disease contexts and advancing the current clinical candidates through later-stage trials.

References

Role of A2B receptor in [specific disease, e.g., cancer, asthma]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the A2B Adenosine (B11128) Receptor in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular adenosine is a critical signaling nucleoside that accumulates in the tumor microenvironment (TME), largely due to hypoxic conditions that promote the breakdown of extracellular ATP. Adenosine exerts its effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Among these, the A2B adenosine receptor (A2BR) has emerged as a key player in cancer progression. Characterized by its low affinity for adenosine, the A2BR is predominantly activated under pathophysiological conditions of high adenosine concentrations, such as those found within solid tumors.[1] Growing evidence indicates that A2BR signaling is intricately involved in tumor cell proliferation, angiogenesis, metastasis, and immune evasion. This guide provides a comprehensive technical overview of the A2BR's role in oncology, detailing its signaling pathways, summarizing quantitative data on its antagonists, and providing key experimental protocols for its study.

A2B Receptor Signaling in Cancer

The A2B receptor is a versatile signaling hub that can couple to different G proteins, primarily Gαs and Gαq, leading to the activation of distinct downstream pathways. This differential coupling allows A2BR to mediate a wide range of cellular responses crucial for tumor progression.

Gαs-cAMP-PKA Pathway

The canonical signaling pathway for A2BR involves its coupling to the Gαs protein. Activation of A2BR by adenosine triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and inflammation.[1][[“]]

A2BR_Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A2B Receptor G_protein Gαsβγ A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Transcription Gene Transcription (Proliferation, Survival) CREB->Gene_Transcription Promotes

A2BR Gαs-cAMP-PKA signaling pathway.
MAPK/JNK Pathway

In some cancer types, such as renal cell carcinoma (RCC), A2BR blockade has been shown to inhibit tumor progression by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the JNK signaling cascade.[1] Activation of A2BR can lead to the phosphorylation and activation of JNK, which contributes to cell proliferation, migration, and invasion. The precise upstream link between A2BR and the JNK pathway is still under investigation but may involve G protein βγ subunits or cross-talk with receptor tyrosine kinases.

A2BR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A2B Receptor Upstream Upstream Kinases A2BR->Upstream Activates Adenosine Adenosine Adenosine->A2BR Binds JNK JNK (Phosphorylated) Upstream->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates Gene_Transcription Gene Transcription (Proliferation, Migration) AP1->Gene_Transcription Promotes

A2BR-mediated MAPK/JNK signaling pathway.

Role of A2BR in the Tumor Microenvironment

The A2B receptor is expressed on a variety of cells within the TME, including cancer cells, endothelial cells, and numerous immune cell types. Its activation orchestrates a pro-tumoral environment by promoting angiogenesis, metastasis, and immunosuppression.[3][4]

  • Cancer Cells : A2BR activation directly promotes the proliferation and survival of cancer cells.[5] It also enhances their metastatic potential by stimulating migration and invasion.[6][7]

  • Endothelial Cells : The receptor is highly expressed on endothelial cells, where its stimulation promotes the production of angiogenic factors like Vascular Endothelial Growth Factor (VEGF), driving the formation of new blood vessels that supply the tumor.[7]

  • Immune Cells : A2BR signaling has a profound immunosuppressive effect. It promotes the expansion and accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) while inhibiting the function of effector T cells and Natural Killer (NK) cells.[4][8][9] This blunts the anti-tumor immune response.

TME_A2BR_Role cluster_TME Tumor Microenvironment (High Adenosine) CancerCell Cancer Cell A2BR_Cancer A2BR CancerCell->A2BR_Cancer EndothelialCell Endothelial Cell A2BR_Endo A2BR EndothelialCell->A2BR_Endo MDSC MDSC A2BR_MDSC A2BR MDSC->A2BR_MDSC TCell Effector T Cell A2BR_TCell A2BR TCell->A2BR_TCell Proliferation Proliferation & Metastasis A2BR_Cancer->Proliferation Promotes Angiogenesis Angiogenesis (VEGF) A2BR_Endo->Angiogenesis Promotes Suppression Immunosuppression A2BR_MDSC->Suppression Promotes Inhibition Inhibition of Anti-Tumor Activity A2BR_TCell->Inhibition Promotes shRNA_Workflow start Design & Synthesize A2BR shRNA Oligos clone Clone into Lentiviral Vector (e.g., pLKO.1) start->clone transfect Co-transfect HEK293T cells: - shRNA Vector - Packaging Plasmid (psPAX2) - Envelope Plasmid (pMD2.G) clone->transfect harvest Harvest Viral Supernatant (48-72h post-transfection) transfect->harvest transduce Transduce Target Cancer Cells harvest->transduce select Select Transduced Cells (e.g., with Puromycin) transduce->select validate Validate Knockdown (qRT-PCR, Western Blot) select->validate functional Perform Functional Assays (Proliferation, Migration) validate->functional

References

A Comprehensive Technical Guide to A2B Receptor Antagonist Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by A2B receptor antagonists. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the mechanisms of action and the experimental methodologies used to investigate these pathways. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, all signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to the A2B Adenosine (B11128) Receptor

The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by extracellular adenosine. Unlike other adenosine receptor subtypes, the A2B receptor has a lower affinity for adenosine and is typically activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and tissue injury. The A2B receptor is widely expressed in various tissues and cell types, including immune cells, endothelial cells, and cancer cells, making it a significant target for therapeutic intervention in a range of pathologies, including inflammatory diseases and cancer.[1] A2B receptor antagonists are compounds that bind to the A2B receptor and block the binding of adenosine, thereby inhibiting its downstream signaling cascades.[1]

Core Signaling Pathways of the A2B Receptor

The A2B receptor is known for its promiscuous coupling to multiple G protein subtypes, leading to the activation of diverse and often cell-type-specific signaling pathways. The primary G proteins associated with A2B receptor signaling are Gs, Gq/11, and Gi.

Gs-cAMP-PKA/Epac Pathway

The most well-characterized signaling pathway initiated by A2B receptor activation is the Gs-mediated cascade.

  • Activation: Upon adenosine binding, the A2B receptor couples to the stimulatory G protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

  • Downstream Effectors: The resulting increase in intracellular cAMP activates two main downstream effectors:

    • Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a multitude of substrate proteins, regulating various cellular processes.

    • Exchange Protein directly Activated by cAMP (Epac): cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.

Antagonists of the A2B receptor effectively block this pathway by preventing the initial Gs protein coupling, thereby inhibiting the downstream accumulation of cAMP and the subsequent activation of PKA and Epac.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates Adenosine Adenosine Adenosine->A2BR Activates Antagonist A2B Antagonist Antagonist->A2BR Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Epac->Cellular_Response_Gs

Caption: A2B Receptor Gs-cAMP Signaling Pathway.
Gq/11-PLC-Calcium Pathway

In certain cell types, the A2B receptor can couple to Gq/11 proteins, leading to the mobilization of intracellular calcium.

  • Activation: The A2B receptor activates the Gq/11 protein.

  • Phospholipase C Activation: The activated alpha subunit of Gq/11 (Gαq/11) stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release and PKC Activation:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG and the increased intracellular Ca2+ concentration synergistically activate protein kinase C (PKC).

A2B receptor antagonists can prevent this signaling cascade by inhibiting the initial Gq/11 activation, thereby blocking the subsequent rise in intracellular calcium and PKC activation.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2BR A2B Receptor Gq Gq/11 Protein A2BR->Gq Activates Adenosine Adenosine Adenosine->A2BR Activates Antagonist A2B Antagonist Antagonist->A2BR Blocks PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq

Caption: A2B Receptor Gq-PLC-Ca2+ Signaling Pathway.
Gi-ERK1/2 Pathway

The A2B receptor has also been shown to couple to the inhibitory G protein, Gi, which can lead to the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Activation: The A2B receptor activates the Gi protein.

  • βγ Subunit-Mediated Signaling: The dissociated βγ subunits of the Gi protein can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src kinases.

  • Ras-Raf-MEK-ERK Cascade: This can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, culminating in the phosphorylation and activation of ERK1/2.

  • Cellular Outcomes: Activated ERK1/2 translocates to the nucleus to regulate gene expression, influencing processes such as cell proliferation, differentiation, and survival.

A2B receptor antagonists can interfere with this pathway by preventing Gi protein activation and the subsequent downstream signaling events that lead to ERK1/2 phosphorylation.

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2BR A2B Receptor Gi Gi Protein A2BR->Gi Activates Adenosine Adenosine Adenosine->A2BR Activates Antagonist A2B Antagonist Antagonist->A2BR Blocks BetaGamma βγ subunits Gi->BetaGamma Dissociates PI3K_Src PI3K/Src BetaGamma->PI3K_Src Activates Ras Ras PI3K_Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: A2B Receptor Gi-ERK1/2 Signaling Pathway.

Quantitative Data on A2B Receptor Antagonist Effects

The efficacy of A2B receptor antagonists is quantified by their ability to inhibit agonist-induced downstream signaling. The following tables summarize key quantitative data from representative studies.

AntagonistCell LineAgonist (Concentration)AssayMeasured EffectIC50 / Ki (nM)Reference
PSB-603 T24 bladder cancer cellsNECA (10 µM)cAMP AccumulationInhibition of cAMP increase0.31 (KB)[3]
MRS1754 H9C2 cellsBAY 60-6583 (agonist)cAMP AccumulationInhibition of cAMP accumulation~1000[4]
ATL801 4T1 breast tumor cellsEndogenous adenosineTumor GrowthInhibition of tumor growthNot specified[1]
PSB-21500 HEK293 cells (hA2BAR)NECA (100 nM)G protein activation (BRET)Inhibition of Gα15 activation10.6 (apparent Ki)[5]
AntagonistCell LineAgonistAssayMeasured EffectReference
PSB-603 T24 bladder cancer cellsNECACalcium MobilizationComplete block of Ca2+ increase[6]
EFA MDA-MB-231 cellsNECAERK1/2 PhosphorylationAntagonized reduction of pERK1/2[7]
DPCPX MDA-MB-231 cellsNECAERK1/2 PhosphorylationAntagonized reduction of pERK1/2[7]

Detailed Methodologies for Key Experiments

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP, a key second messenger in the Gs-mediated signaling pathway.

cAMP_Workflow cluster_protocol cAMP Accumulation Assay Protocol A 1. Cell Seeding Seed cells in a 96-well plate and culture overnight. B 2. Pre-treatment Pre-incubate cells with A2B antagonist or vehicle. A->B C 3. Stimulation Add A2B agonist in the presence of a phosphodiesterase inhibitor (e.g., rolipram). B->C D 4. Cell Lysis Lyse the cells to release intracellular cAMP. C->D E 5. Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen). D->E F 6. Data Analysis Calculate agonist EC50 and antagonist IC50 values. E->F

Caption: Workflow for a cAMP Accumulation Assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture cells expressing the A2B receptor (e.g., HEK293-hA2BAR, T24) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Buffer Preparation:

    • Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Antagonist Pre-incubation:

    • Wash the cells once with assay buffer.

    • Add the A2B receptor antagonist at various concentrations (or vehicle control) to the wells and incubate for a specified time (e.g., 20-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the A2B receptor agonist (e.g., NECA) in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM rolipram) to prevent cAMP degradation.

    • Add the agonist solution to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Perform the detection steps as outlined in the kit's manual. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

    • Generate dose-response curves and calculate EC50 values for the agonist and IC50 values for the antagonist using non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated ERK1/2, a key downstream effector in the Gi and sometimes Gs-mediated pathways.

ERK_Workflow cluster_protocol ERK1/2 Phosphorylation Assay Protocol (Western Blot) A 1. Cell Culture & Starvation Culture cells and then serum-starve overnight. B 2. Pre-treatment Pre-incubate with A2B antagonist or vehicle. A->B C 3. Stimulation Treat with A2B agonist for a specific time. B->C D 4. Cell Lysis & Protein Quantification Lyse cells and determine protein concentration. C->D E 5. SDS-PAGE & Western Blot Separate proteins by electrophoresis and transfer to a membrane. D->E F 6. Immunodetection Probe with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2) and HRP-conjugated secondary antibodies. E->F G 7. Signal Detection & Analysis Visualize bands using chemiluminescence and quantify band intensities. F->G

Caption: Workflow for an ERK1/2 Phosphorylation Assay.

Protocol:

  • Cell Culture and Serum Starvation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation:

    • Pre-treat the cells with the A2B receptor antagonist or vehicle for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with the A2B receptor agonist for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • For a loading control, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium, a hallmark of Gq-mediated signaling.

Calcium_Workflow cluster_protocol Intracellular Calcium Mobilization Assay Protocol A 1. Cell Seeding Seed cells in a black, clear-bottom 96-well plate. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Pre-treatment Add A2B antagonist or vehicle to the wells. B->C D 4. Agonist Injection & Fluorescence Reading Use a fluorescence plate reader (e.g., FLIPR) to inject the A2B agonist and simultaneously measure fluorescence over time. C->D E 5. Data Analysis Analyze the kinetic fluorescence data to determine the peak response. D->E

Caption: Workflow for a Calcium Mobilization Assay.

Protocol:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the growth medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Antagonist Pre-incubation:

    • If testing antagonists, add them to the wells after dye loading and incubate for a short period.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject the A2B receptor agonist into the wells and immediately begin kinetic fluorescence measurements. Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Analyze the kinetic data to determine the peak fluorescence response for each well.

    • Plot dose-response curves and calculate EC50 and IC50 values.

Conclusion

The A2B adenosine receptor represents a complex and promising therapeutic target due to its involvement in a multitude of physiological and pathological processes. Its ability to couple to various G proteins and activate distinct downstream signaling pathways underscores the importance of a thorough understanding of its pharmacology. A2B receptor antagonists, by selectively blocking these pathways, offer significant potential for the treatment of inflammatory diseases, cancer, and other conditions characterized by high adenosine levels. The experimental protocols detailed in this guide provide a robust framework for the investigation of A2B receptor antagonist activity and the further elucidation of its intricate signaling networks. This knowledge is crucial for the continued development of novel and effective therapeutics targeting the A2B receptor.

References

A Comprehensive Technical Guide to the Selectivity Profile of A2B Receptor Antagonists Versus Other Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of A2B receptor antagonists against the other adenosine (B11128) receptor subtypes (A1, A2A, and A3). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on quantitative binding affinities, experimental protocols, and the underlying signaling pathways.

Introduction to Adenosine Receptors and the A2B Subtype

Adenosine is a ubiquitous signaling nucleoside that regulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are expressed in various tissues and play crucial roles in cardiovascular, nervous, and immune systems.[1] The A2B adenosine receptor (A2BAR) is a low-affinity receptor that is activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3] This characteristic makes the A2B receptor a promising therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and diabetes.[1][4] The development of selective A2B receptor antagonists is a key focus in medicinal chemistry to modulate its activity without affecting the other adenosine receptor subtypes.

Selectivity Profile of A2B Receptor Antagonists

The therapeutic efficacy and safety of an A2B receptor antagonist are critically dependent on its selectivity for the A2B receptor over the A1, A2A, and A3 subtypes. High selectivity minimizes off-target effects and potential side effects. The selectivity is typically quantified by comparing the binding affinities (Ki) or inhibitory concentrations (IC50) of the antagonist across the four receptor subtypes. A higher Ki value indicates lower binding affinity.

Below is a summary of the selectivity profiles for several notable A2B receptor antagonists.

CompoundA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (Fold vs A1/A2A/A3)Reference
CVT-6883 221,9403,2801,07088 / 149 / 49[5]
ISAM-R56A 1.50>10,000>10,000>10,000>6667 / >6667 / >6667[3]
ISAM-M89A 12.5>10,00089.6>10,000>800 / 0.14 / >800 (Dual A2A/A2B)[3]
PSB-21500 10.6>400>1000>1000>38 / >94 / >94[6]
MRE-2029-F20 2.8245>1,000>1,00088 / >357 / >357[7]
MRS-1754 1.13237294328210 / 260 / 290[7]
Theophylline 9,00013,00025,00017,0000.69 / 0.36 / 0.53 (Non-selective)[5]
Enprofylline 15,00050,00070,00040,0000.3 / 0.21 / 0.38 (Non-selective)[5]

Experimental Protocols for Determining Selectivity

The determination of an antagonist's selectivity profile relies on robust and well-defined experimental protocols. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. Functional assays, such as cAMP accumulation assays, provide complementary information on the antagonist's ability to block receptor-mediated signaling.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for each of the four human adenosine receptor subtypes.

General Methodology:

  • Membrane Preparation:

    • HEK293 or CHO cells are transiently or stably transfected to express a high level of the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

    • Cells are harvested and homogenized in a cold buffer.

    • The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand for each receptor subtype is incubated with the prepared cell membranes.

      • A1 Receptor: [³H]DPCPX[3][8]

      • A2A Receptor: [³H]ZM241385[3][8]

      • A2B Receptor: [³H]PSB-603 or [³H]DPCPX[3][6]

      • A3 Receptor: [³H]NECA or [³H]PSB-11[3][6]

    • Increasing concentrations of the unlabeled test compound (antagonist) are added to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, a high concentration of a known non-radioactive ligand is added to a set of control tubes.[3]

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 1 hour) to reach equilibrium.[8]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific radioligand binding.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

General Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the adenosine receptor of interest (e.g., HEK293-hA2AR) are seeded in multi-well plates.[10]

    • Cells are pre-treated with various concentrations of the antagonist for a specific duration (e.g., 1 hour).[10]

  • Agonist Stimulation:

    • A known agonist for the receptor (e.g., NECA) is added to the cells at a concentration that elicits a submaximal response (e.g., EC80).[10]

    • The cells are incubated for a further period (e.g., 30 minutes) to allow for cAMP production.[10]

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a time-resolved fluorescence energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).[10]

  • Data Analysis:

    • The antagonist's ability to inhibit the agonist-induced cAMP production is determined.

    • The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-stimulated cAMP level, is calculated.

Adenosine Receptor Signaling Pathways

Understanding the signaling pathways of each adenosine receptor subtype is crucial for interpreting the functional consequences of antagonist binding and for predicting potential physiological effects.

A1 and A3 Receptor Signaling

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).[11][12] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[11][13] They can also activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13][14][15]

G cluster_A1A3 A1/A3 Receptor Signaling Adenosine Adenosine A1_A3 A1 / A3 Receptor Adenosine->A1_A3 Gi_o Gi/o Protein A1_A3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gi_o->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: A1 and A3 receptor signaling pathways.

A2A and A2B Receptor Signaling

The A2A and A2B receptors are coupled to stimulatory G proteins (Gs).[16][17] Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[17][18][19] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[4]

G cluster_A2A_A2B A2A/A2B Receptor Signaling Adenosine Adenosine A2A_A2B A2A / A2B Receptor Adenosine->A2A_A2B Gs Gs Protein A2A_A2B->Gs Gq Gq Protein (A2B) A2A_A2B->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: A2A and A2B receptor signaling pathways.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of a novel A2B receptor antagonist involves a systematic workflow, from initial screening to detailed characterization.

G cluster_workflow Antagonist Selectivity Profiling Workflow Start Synthesize Novel A2B Antagonist Compound Primary_Screen Primary Screen: Radioligand Binding Assay (A2B Receptor) Start->Primary_Screen Selectivity_Screen Selectivity Screen: Radioligand Binding Assays (A1, A2A, A3 Receptors) Primary_Screen->Selectivity_Screen Data_Analysis Data Analysis: Calculate Ki and Selectivity Ratios Selectivity_Screen->Data_Analysis Functional_Assay Functional Assay: cAMP Accumulation Assay (All Receptor Subtypes) Data_Analysis->Functional_Assay Final_Analysis Final Analysis and Lead Optimization Functional_Assay->Final_Analysis End Selective Antagonist Identified Final_Analysis->End

Caption: Experimental workflow for antagonist selectivity.

Conclusion

The development of highly selective A2B receptor antagonists is a critical endeavor for advancing novel therapeutics. A thorough understanding of the selectivity profile, the experimental methods used for its determination, and the underlying signaling pathways is essential for the successful progression of these compounds from the laboratory to the clinic. This guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to aid in the design and evaluation of next-generation A2B receptor modulators.

References

In vivo effects of A2B receptor antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Effects of A2B Receptor Antagonists

This technical guide provides a comprehensive overview of the in vivo effects of A2B receptor antagonists, with a focus on their therapeutic potential in oncology and inflammatory diseases. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.

Core Concepts of A2B Receptor Antagonism

The A2B adenosine (B11128) receptor (A2BAR) is one of four G protein-coupled receptors for adenosine.[1] Under normal physiological conditions, extracellular adenosine levels are low. However, in pathological states such as hypoxia and inflammation, often characteristic of the tumor microenvironment, adenosine concentrations rise significantly.[2][3] The A2BAR, which has a lower affinity for adenosine compared to other subtypes, becomes activated in these high-adenosine environments.[3][4]

Activation of the A2BAR has been implicated in a variety of pro-tumorigenic and pro-inflammatory processes, including cancer cell proliferation, angiogenesis, metastasis, and immunosuppression.[1][2] Consequently, antagonizing the A2B receptor has emerged as a promising therapeutic strategy. Several A2B receptor antagonists are now in various stages of preclinical and clinical development.[1][5]

Quantitative Data on In Vivo Efficacy

The following tables summarize the in vivo efficacy of three representative A2B receptor antagonists: PBF-1129, GS-6201, and ATL-801.

Table 1: In Vivo Efficacy of PBF-1129 in Oncology
Cancer ModelSpeciesDosing RegimenKey FindingsReference
Non-Small Cell Lung Cancer (Phase I Clinical Trial)Human40–320 mg once dailyRecommended Phase 2 Dose (RP2D) of 320 mg. Stable disease in 3 out of 21 patients.[6]
CT26 Colon CarcinomaMouse100 mg/kgModerated metabolic tumor microenvironment by reversing acidosis and improving oxygenation. Attenuated tumor growth.[7]
Various (Lung, Melanoma, Colon, Breast)MouseNot SpecifiedDecreased tumor growth and metastasis. Enhanced efficacy of anti-PD-1 therapy.[7][8]
Table 2: In Vivo Efficacy of GS-6201 in Disease Models
Disease ModelSpeciesDosing RegimenKey FindingsReference
Acute Myocardial InfarctionMouse4 mg/kg intraperitoneally twice daily for 14 daysPrevented caspase-1 activation. Limited the increase in left ventricular end-diastolic diameter by 40%. Limited the decrease in left ventricular ejection fraction by 18%.[9]
Dermal Fibrosis (Bleomycin-induced)MouseMixed in chow starting on day 15Reduced dermal thickness and collagen transcript levels. Attenuated fibronectin levels.[10]
Dermal Fibrosis (TSK1 mice)MouseMixed in chow for 30 daysReduced skin thickness and collagen deposition.[10]
Table 3: In Vivo Efficacy of ATL-801 in Oncology
Cancer ModelSpeciesDosing RegimenKey FindingsReference
MB49 Bladder CarcinomaMouse1 µM injected at tumor site 3 times weeklyReduced tumor size by about 50% between days 12–19 of treatment.[11]
4T1 Breast CancerMouseIntratumor injectionReduced the rate of tumor growth. Reduced spontaneous lung metastases by >85%.[11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Murine Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of an A2B receptor antagonist in vivo.

Animal Model: Immunocompromised mice (e.g., nude or SCID) or syngeneic mouse models (e.g., C57BL/6 for B16 melanoma, BALB/c for CT26 colon carcinoma).

Procedure:

  • Cell Culture: Tumor cells (e.g., MB49 bladder cancer, 4T1 breast cancer) are cultured under standard conditions.[11]

  • Tumor Implantation: A specific number of tumor cells (e.g., 10^5 MB49 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[11]

  • Treatment Administration:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The A2B receptor antagonist (e.g., ATL-801) or vehicle control is administered. Administration can be systemic (e.g., oral gavage, intraperitoneal injection) or local (e.g., intratumoral injection).[11]

    • For ATL-801 in the MB49 model, 100 µl of 1 µM ATL-801 was injected at the inoculation site three times a week.[11]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., histology, immunohistochemistry).

Bleomycin-Induced Dermal Fibrosis Model

Objective: To assess the anti-fibrotic effects of an A2B receptor antagonist.

Animal Model: Mice (e.g., C57BL/6).

Procedure:

  • Induction of Fibrosis: Dermal fibrosis is induced by daily subcutaneous injections of bleomycin (B88199) for a specified period (e.g., 14 days).

  • Treatment Administration:

    • The A2B receptor antagonist (e.g., GS-6201) is administered. In the cited study, GS-6201 was mixed into the chow and provided to the mice starting on day 15 after the initiation of bleomycin injections.[10]

  • Assessment of Fibrosis:

    • At the end of the study (e.g., day 28), skin samples are collected from the treated area.

    • Histology: Skin sections are stained with Masson's trichrome to visualize collagen deposition.[10]

    • Dermal Thickness: The thickness of the dermal layer is measured morphometrically.[10]

    • Gene Expression: RNA is extracted from the skin to quantify the expression of profibrotic genes (e.g., collagen) via qPCR.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the A2B receptor signaling pathway and a typical experimental workflow for evaluating A2B receptor antagonists in vivo.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR G_Protein G Proteins (Gs, Gi, Gq) A2BR->G_Protein Antagonist A2B Antagonist (e.g., PBF-1129) Antagonist->A2BR AC Adenylyl Cyclase G_Protein->AC Gs (+) PLC PLC G_Protein->PLC Gq (+) ERK ERK1/2 G_Protein->ERK Gi cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immune_Suppression Immune Suppression PKA->Immune_Suppression PLC->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis CREB->Proliferation

Caption: A2B Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Syngeneic Mouse) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization Randomize into Groups Tumor_Implantation->Randomization Treatment Administer A2B Antagonist or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumors and Tissues Endpoint->Data_Collection Analysis Histological and Molecular Analysis Data_Collection->Analysis Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Analysis->Efficacy_Evaluation

Caption: In Vivo Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of A2B Receptor Antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of A2B receptor antagonists. The A2B adenosine (B11128) receptor (A2BR) is a G protein-coupled receptor involved in various physiological and pathological processes, making it a significant target in drug discovery.

A2B Receptor Signaling Pathway

The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation results in the stimulation of phospholipase C, leading to an increase in intracellular calcium. A2BR antagonists block these signaling cascades.[1][2][3][4][5]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2BR A2B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase cAMP cAMP Increase AC->cAMP PLC Phospholipase C Ca2 Ca2+ Increase PLC->Ca2 Gs->AC Stimulates Gq->PLC Stimulates Agonist Adenosine (Agonist) Agonist->A2BR Activates Antagonist A2B Antagonist 1 Antagonist->A2BR Blocks PKA PKA cAMP->PKA PKC PKC Ca2->PKC Downstream Downstream Cellular Responses (e.g., Gene Expression, Inflammation) PKA->Downstream PKC->Downstream

Caption: A2B Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of selected A2B receptor antagonists against the human A2B receptor.

AntagonistBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Assay TypeReference
PSB-603---[1]
CVT-68838-Radioligand Binding[1]
PSB-21500 (6a)10.6 (apparent)-Radioligand Binding[6]
PSB-21503 (12)7.3759.2Radioligand Binding, Functional G protein activation[6]
ISAM-14024.3-Radioligand Binding[7]
PBF-112924 and 3528Radioligand Binding, cAMP accumulation[8]

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2B receptor, allowing for the determination of its binding affinity (Ki).

Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing A2B receptor Incubate Incubate membranes, radioligand, and antagonist Membrane_Prep->Incubate Reagents Prepare radioligand ([3H]PSB-603) and test antagonist dilutions Reagents->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using scintillation counting Wash->Scintillation Analysis Analyze data to determine IC50 and Ki values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human A2B receptor (e.g., HEK-293 or CHO cells) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in a total volume of 100 µL of assay buffer (50 mM Tris-HCl, pH 7.4):

      • Cell membranes (10-20 µg of protein).

      • Radioligand (e.g., [3H]PSB-603 at a final concentration of 0.3 nM).[6]

      • Varying concentrations of the A2B receptor antagonist 1.

      • For non-specific binding determination, include a high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an A2B receptor antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

Detailed Protocol:

  • Cell Culture:

    • Seed cells expressing the A2B receptor (e.g., HEK-293 or CHO cells) into a 96-well plate and culture overnight.[9]

  • Antagonist and Agonist Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor like rolipram (B1679513) or IBMX to prevent cAMP degradation.[10][11]

    • Stimulate the cells with an A2B receptor agonist (e.g., NECA at its EC80 concentration) for 15-30 minutes at 37°C.[2][6]

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen technology.[2][10]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

Cell Viability Assay

This assay assesses the effect of the A2B receptor antagonist on the viability and proliferation of cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines known to express A2B receptors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[12]

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay to each well.[13]

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the antagonist concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration for 50% of cells).

References

Application Notes and Protocols for A2B Receptor Antagonist Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of A2B receptor antagonists in various mouse models, including detailed protocols, dosage information, and data presentation.

Introduction to A2B Receptor Antagonists

The A2B adenosine (B11128) receptor (A2BAR) is a G protein-coupled receptor that is activated by adenosine. Under conditions of cellular stress and inflammation, extracellular adenosine levels rise, leading to the activation of the A2BAR. This receptor is implicated in a variety of pathological processes, including inflammation, cancer, obesity, and asthma. Consequently, A2BAR antagonists are being investigated as potential therapeutic agents. This document outlines the use of specific A2BAR antagonists in preclinical mouse models.

A2B Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to multiple G protein subtypes, including Gs, Gq, and Gi, leading to the activation of diverse downstream signaling cascades. This pleiotropic signaling allows the A2BAR to elicit varied cellular responses depending on the cell type and physiological context.

  • Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets to modulate cellular functions.

  • Gq Pathway: Coupling to the Gq protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • Gi Pathway: The Gi protein pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

A2B_Signaling_Pathway A2B Adenosine Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_g_proteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effectors & Cellular Response A2BR A2B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates Gi Gi A2BR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up Produces cAMP_down ↓ cAMP AC->cAMP_down Reduced production IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA PKA cAMP_up->PKA Activates PKC PKC IP3_DAG->PKC Activates Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Leads to Cellular_Response Cellular Response (e.g., Cytokine Release, Gene Expression) PKA->Cellular_Response PKC->Cellular_Response Ca_release->Cellular_Response Obesity_Model_Workflow Workflow for PSB-603 in Diet-Induced Obesity Model start Start: C57BL/6J Mice diet 12-14 Weeks High-Fat Diet start->diet grouping Divide into 3 Groups: - Vehicle Control - PSB-603 (5 mg/kg, 1x/day) - PSB-603 (5 mg/kg, 2x/day) diet->grouping treatment 14 Days Treatment endpoints Endpoint Analysis: - Body Weight - Plasma Lipids - Inflammatory Cytokines treatment->endpoints grouping->treatment end End endpoints->end Tumor_Model_Workflow Workflow for PBF-1129 in Syngeneic Tumor Model start Start: Immunocompetent Mice implantation Subcutaneous Tumor Cell Implantation start->implantation growth Tumor Establishment implantation->growth treatment Daily Oral Administration: - Vehicle Control - PBF-1129 (100 mg/kg) growth->treatment measurement Tumor Volume Measurement (every 2-3 days) treatment->measurement Concurrent endpoint Endpoint Analysis: - Final Tumor Volume/Weight - Tumor Microenvironment measurement->endpoint end End endpoint->end

Application Notes and Protocols for A2B Receptor Antagonist Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the human A2B adenosine (B11128) receptor (A2B receptor). The A2B receptor is a G-protein coupled receptor (GPCR) that is increasingly recognized as a therapeutic target in various pathologies, including inflammation, fibrosis, and cancer. Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][2]

Introduction to A2B Receptor Signaling

The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is typically coupled to a Gs protein, and its activation by the endogenous ligand adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] In some cellular contexts, the A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent downstream signaling events.[3][5] Due to its role in various physiological and pathophysiological processes, the development of selective A2B receptor antagonists is of significant interest.

A2B Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Binds Gs_Protein Gs Protein A2B_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: A2B Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test antagonist for the human A2B receptor expressed in a stable cell line (e.g., HEK-293 or CHO cells). The assay is based on the competition between the unlabeled test compound and a radiolabeled A2B receptor antagonist for binding to the receptor.

Materials and Reagents
ReagentSupplierCatalog No.
Human A2B receptor membranesPerkinElmerES-013-M400UA (example)
[3H]PSB-603Quotient Bioresearch (custom)N/A
5'-N-Ethylcarboxamidoadenosine (NECA)Sigma-AldrichE2387
Adenosine Deaminase (ADA)Sigma-AldrichA1576
Tris-HClSigma-AldrichT5941
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-Aldrich408727
GF/B glass fiber filtersWhatman1821-025
Scintillation cocktailPerkinElmer6013329
Test Antagonist 1--
Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, supplemented with 0.1% (w/v) BSA.[6]

  • PEI Solution: 0.3% (w/v) Polyethylenimine in deionized water.

Membrane Preparation

For researchers preparing their own membranes from cell culture:

  • Culture CHO or HEK-293 cells stably expressing the human A2B receptor.

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[7]

  • Centrifuge the resulting supernatant at 48,000 x g for 60 minutes at 4°C to pellet the cell membranes.[6]

  • Resuspend the membrane pellet in fresh 50 mM Tris-HCl, pH 7.4, and centrifuge again under the same conditions.

  • Resuspend the final pellet in 50 mM Tris-HCl, pH 7.4, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

Assay Procedure

The following procedure is for a competitive binding assay in a 96-well plate format with a final volume of 1000 µL.[6]

  • Pre-treat Membranes: On the day of the assay, thaw the A2B receptor membrane preparation. Incubate the membranes with Adenosine Deaminase (2 U/mL) for 20 minutes at room temperature to degrade any endogenous adenosine.[6]

  • Prepare Assay Plate:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of 1 mM NECA (a high concentration of a non-labeled ligand).[1]

    • Test Compound: Add 50 µL of the test antagonist at various concentrations (e.g., 10-point serial dilution).

  • Add Radioligand: Add 50 µL of [3H]PSB-603 to all wells. A final concentration of approximately 0.3 nM is recommended.[6]

  • Add Membranes: Add 900 µL of the pre-treated membrane suspension (containing 7.5–25 µg of protein) to all wells.[6]

  • Incubation: Incubate the plate for 75 minutes at room temperature (~25°C) with gentle agitation to reach equilibrium.[1][6]

  • Filtration: Pre-soak GF/B filters in 0.3% PEI for 30-60 minutes.[6] Terminate the incubation by rapid filtration through the pre-soaked filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[8]

  • Detection: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours.

  • Counting: Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Buffers & Reagents Plate_Setup Set up Assay Plate (Total, NSB, Test Compound) Prepare_Reagents->Plate_Setup Prepare_Membranes Prepare A2B Receptor Membranes Pretreat_Membranes Pre-treat Membranes with ADA Prepare_Membranes->Pretreat_Membranes Add_Membranes Add Pre-treated Membranes Pretreat_Membranes->Add_Membranes Add_Radioligand Add [3H]PSB-603 Plate_Setup->Add_Radioligand Add_Radioligand->Add_Membranes Incubate Incubate (75 min, RT) Add_Membranes->Incubate Filtration Filtration (GF/B filters) Incubate->Filtration Wash Wash Filters Filtration->Wash Scintillation_Counting Scintillation Counting Wash->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Data Presentation and Analysis

Quantitative Data Summary
ParameterValue
Radioligand[3H]PSB-603
Radioligand Concentration~0.3 nM
Ki of [3H]PSB-603 for hA2B~0.553 nM[9][10]
Membrane Protein per well7.5 - 25 µg
Incubation Time75 minutes
Incubation TemperatureRoom Temperature (~25°C)
Non-specific Binding Definition1 mM NECA
Assay Volume1000 µL
Wash Buffer50 mM Tris-HCl (pH 7.4) + 0.1% BSA
Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Determine IC50:

    • Plot the percentage of specific binding against the log concentration of the test antagonist.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[11][12][13]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Troubleshooting

IssuePotential CauseSolution
High Non-specific Binding Radioligand concentration too high.Use a lower concentration of the radioligand.
Insufficient washing.Increase the number and/or volume of wash steps. Use ice-cold wash buffer.
Hydrophobic interactions of the radioligand.Add BSA to the wash buffer. Pre-soak filters with PEI.
Low Specific Binding Low receptor expression in membranes.Use a higher concentration of membrane protein or prepare new membranes with higher receptor density.
Inactive radioligand or membranes.Ensure proper storage and handling of reagents.
High Variability between Replicates Pipetting errors.Ensure accurate and consistent pipetting.
Incomplete filtration or washing.Ensure the filtration apparatus is working correctly and washing is consistent across all wells.

References

Application Notes and Protocols for Measuring A2B Adenosine Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A2B adenosine (B11128) receptor (A2B receptor) is a G protein-coupled receptor (GPCR) that is attracting significant interest as a therapeutic target, particularly in the fields of immuno-oncology, inflammation, and fibrosis. Unlike other adenosine receptors, the A2B receptor has a low affinity for its endogenous ligand, adenosine. Consequently, it is primarily activated under pathophysiological conditions where adenosine levels are elevated, such as in the tumor microenvironment or at sites of inflammation.[1] Blockade of A2B receptor signaling has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects, making the development of potent and selective A2B receptor antagonists a key focus of drug discovery efforts.

These application notes provide detailed protocols for three common functional assays used to quantify the activity of A2B receptor antagonists:

  • Cyclic AMP (cAMP) Accumulation Assay: The A2B receptor primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce the second messenger cAMP.[2][3] This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.

  • Calcium Mobilization Assay: In some cell types, the A2B receptor can also couple to the Gq alpha subunit (Gαq), which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels.[4][5] This assay quantifies an antagonist's ability to block this agonist-induced calcium release.

  • CRE-Luciferase Reporter Gene Assay: The increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, driving their transcription. This reporter assay utilizes a luciferase gene under the control of a CRE-containing promoter to measure the transcriptional activity downstream of A2B receptor activation.

A2B Receptor Signaling Pathways

The A2B adenosine receptor can couple to multiple G protein signaling pathways, leading to diverse cellular responses. The primary and most well-characterized pathway involves the activation of Gαs, which stimulates adenylyl cyclase (AC) to increase intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP Response Element-Binding Protein (CREB). In certain cellular contexts, the A2B receptor has also been shown to couple to Gαq, activating Phospholipase C (PLC) and leading to the mobilization of intracellular calcium, as well as to Gαi, which can inhibit adenylyl cyclase.

A2B_Signaling cluster_membrane Plasma Membrane cluster_G_proteins G Proteins A2BR A2B Receptor Gs Gαs A2BR->Gs Activates Gq Gαq A2BR->Gq Activates Gi Gαi A2BR->Gi Activates Adenosine Adenosine (Agonist) Adenosine->A2BR Activates Antagonist Antagonist Antagonist->A2BR Blocks AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes Gene Gene Transcription CREB->Gene

A2B Receptor Signaling Pathways

Data Presentation

The following table summarizes the inhibitory potency (Ki or IC50 values) of several known A2B receptor antagonists determined in various functional assays.

AntagonistAssay TypeCell LineAgonistKi (nM)IC50 (nM)Reference
PSB-21500 (6a)Gα15 Activation (BRET)HEK293NECA10.64.57 ± 1.26[6]
PSB-21501 (6b)Gα15 Activation (BRET)HEK293NECA-15.3 ± 7.1[6]
PSB-21502 (6c)Gα15 Activation (BRET)HEK293NECA-284 ± 220[6]
PSB-21503 (12)Gα15 Activation (BRET)HEK293NECA7.3759.2 ± 20.1[6]
PSB-1115Gα15 Activation (BRET)HEK293NECA-865 ± 415[6]
ISAM-R56ARadioligand BindingHEK293-1.50-[7]
SY1AF-30Radioligand BindingHEK293-3.50-[7]
SY1AF-80Radioligand BindingHEK293-24.3-[7]
SY1KO-24Radioligand BindingHEK293-10.7-[7]
ISAM-140Radioligand BindingHEK293-14.2-[7]
PSB-1901 (34)Radioligand BindingCHO-0.0835-[8]
8-Cyclopentyl-1,3-dipropylxanthinecAMP AssayHEK293NECA-860[9]
CGS-15943cAMP AssayHEK293NECA-47[9]
MRS 1754cAMP AssayHEK293NECA-5000[9]
A2B receptor antagonist 2Radioligand Binding--3440-[4]

Experimental Protocols

The following diagram illustrates a general experimental workflow for assessing A2B receptor antagonist activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-A2BR) Preincubation 3. Pre-incubate cells with Antagonist Cell_Culture->Preincubation Compound_Prep 2. Prepare Antagonist and Agonist Solutions Compound_Prep->Preincubation Stimulation 4. Stimulate cells with Agonist (e.g., NECA) Preincubation->Stimulation Measurement 5. Measure Signal (cAMP, Ca²⁺, or Luciferase) Stimulation->Measurement Curve_Fitting 6. Generate Dose-Response Curves Measurement->Curve_Fitting IC50_Calc 7. Calculate IC50/Ki Values Curve_Fitting->IC50_Calc

General Experimental Workflow
Cyclic AMP (cAMP) Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to A2B receptor stimulation and its inhibition by an antagonist.

Workflow for cAMP Assay

cAMP_Workflow start Start seed_cells Seed HEK293-A2BR cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells add_pde_inhibitor Add PDE inhibitor (e.g., Rolipram) wash_cells->add_pde_inhibitor preincubate_antagonist Pre-incubate with - Antagonist (test) - Vehicle (control) add_pde_inhibitor->preincubate_antagonist stimulate_agonist Stimulate with - Agonist (e.g., NECA) - Vehicle (basal) preincubate_antagonist->stimulate_agonist lyse_cells Lyse cells stimulate_agonist->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Analyze data and calculate IC50 detect_cAMP->analyze_data end End analyze_data->end

cAMP Assay Workflow

Materials:

  • HEK293 cells stably expressing the human A2B receptor (HEK293-A2BR)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor: Rolipram (10 µM final concentration)[6][10]

  • A2B receptor agonist: NECA (5'-N-Ethylcarboxamidoadenosine)

  • Test antagonist compound

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well cell culture plates (white, opaque for luminescence/HTRF)

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed HEK293-A2BR cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.[10]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, gently remove the culture medium from the wells.

    • Wash the cells three times with 200 µL of assay buffer.[10]

    • Prepare a solution of the PDE inhibitor (Rolipram) in assay buffer. Add 80 µL of this solution to each well and incubate for 30 minutes at room temperature.[6]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the test antagonist in assay buffer.

    • Add 10 µL of the antagonist dilutions to the respective wells. For control wells (agonist stimulation without antagonist), add 10 µL of assay buffer.

    • Incubate the plate for 15 minutes at 37°C.[10]

  • Agonist Stimulation:

    • Prepare a solution of the A2B receptor agonist (NECA) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add 10 µL of the NECA solution to all wells except for the basal control wells (which receive 10 µL of assay buffer). The final agonist concentration should be around its EC50 value.

    • Incubate the plate for 15-30 minutes at 37°C.[10]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the instructions provided with the cAMP detection kit.

    • Measure the intracellular cAMP concentration using a suitable plate reader (e.g., HTRF, luminometer).

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Calculate the IC50 value of the antagonist from the dose-response curve using non-linear regression analysis.

Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization following A2B receptor activation and its inhibition by an antagonist.

Workflow for Calcium Mobilization Assay

Calcium_Workflow start Start seed_cells Seed HEK293-A2BR cells in a 96-well black-walled, clear-bottom plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_antagonist Add antagonist or vehicle incubate_dye->add_antagonist measure_basal Measure basal fluorescence add_antagonist->measure_basal add_agonist Add agonist (e.g., NECA) measure_basal->add_agonist measure_response Measure fluorescence change over time (FLIPR) add_agonist->measure_response analyze_data Analyze data and calculate IC50 measure_response->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human A2B receptor (HEK293-A2BR)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • A2B receptor agonist: NECA

  • Test antagonist compound

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • Seed HEK293-A2BR cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 cells/well in 100 µL of culture medium.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[11]

  • Antagonist Addition:

    • Prepare serial dilutions of the test antagonist in assay buffer.

    • Add 50 µL of the antagonist dilutions or vehicle to the respective wells.[4]

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure the basal fluorescence for a short period.

    • Automatically inject a solution of the A2B receptor agonist (NECA) at a concentration that elicits a maximal or submaximal response.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.

    • Generate a dose-response curve and calculate the IC50 value of the antagonist.

CRE-Luciferase Reporter Gene Assay

This protocol outlines the use of a cAMP response element (CRE)-driven luciferase reporter to measure the downstream transcriptional activation of the A2B receptor and its inhibition by an antagonist.

Workflow for CRE-Luciferase Reporter Assay

CRE_Luciferase_Workflow start Start seed_cells Seed HEK293 cells in a 96-well plate start->seed_cells transfect_cells Co-transfect with - A2B Receptor plasmid - CRE-Luciferase plasmid - Renilla (control) plasmid seed_cells->transfect_cells incubate_transfection Incubate for 24-48 hours transfect_cells->incubate_transfection add_antagonist Add antagonist or vehicle incubate_transfection->add_antagonist incubate_antagonist Incubate for 30 minutes add_antagonist->incubate_antagonist add_agonist Add agonist (e.g., NECA) incubate_antagonist->add_agonist incubate_agonist Incubate for 4-6 hours add_agonist->incubate_agonist lyse_cells Lyse cells incubate_agonist->lyse_cells measure_luciferase Measure Firefly and Renilla luciferase activity lyse_cells->measure_luciferase normalize_data Normalize Firefly to Renilla activity measure_luciferase->normalize_data analyze_data Analyze data and calculate IC50 normalize_data->analyze_data end End analyze_data->end

CRE-Luciferase Reporter Assay Workflow

Materials:

  • HEK293 cells

  • Cell culture medium

  • Expression plasmid for the human A2B receptor

  • CRE-luciferase reporter plasmid

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • A2B receptor agonist: NECA

  • Test antagonist compound

  • Dual-luciferase reporter assay system

  • 96-well cell culture plates (white, opaque)

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • One day before transfection, seed HEK293 cells into a 96-well plate at a density of 30,000 cells/well.[12]

    • On the day of transfection, co-transfect the cells with the A2B receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

  • Antagonist and Agonist Treatment:

    • Prepare serial dilutions of the test antagonist in culture medium.

    • Add the antagonist dilutions or vehicle to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

    • Add the A2B receptor agonist (NECA) to all wells except the basal control wells.

    • Incubate the plate for an additional 4-6 hours at 37°C to allow for luciferase expression.[13]

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of the agonist-induced luciferase expression for each antagonist concentration.

    • Generate a dose-response curve and determine the IC50 value of the antagonist.

References

Application Notes and Protocols for A2B Receptor Antagonist 1 in Immune Cell Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing A2B Receptor Antagonist 1, a potent and selective inhibitor of the A2B adenosine (B11128) receptor, for investigating the intricate functions of immune cells. The A2B receptor, often upregulated in inflammatory and cancerous environments, represents a critical checkpoint in modulating immune responses. Its blockade by antagonists offers a promising strategy for enhancing anti-tumor immunity and mitigating pathological inflammation.

Introduction to this compound

This compound is a potent small molecule inhibitor of the A2B adenosine receptor, identified in patent WO 2009157938 A1 as EXAMPLE 9B.[1][2] Adenosine, an immunosuppressive metabolite often found at high concentrations in the tumor microenvironment, signals through the A2B receptor to dampen the activity of various immune cells, including T cells and Natural Killer (NK) cells.[3][4] By blocking this interaction, this compound can restore and enhance the effector functions of these crucial immune cells, making it a valuable tool for cancer immunotherapy research and development.[3][5]

Chemical Properties of this compound

PropertyValueReference
CAS Number5306-36-2[6][7]
Molecular FormulaC21H24N6O2[7]
Purity98.83%[7]
SolubilityDMSO: 11 mg/mL (28.03 mM)[7]

Mechanism of Action and Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to Gs, Gi, and Gq proteins, leading to the activation of multiple downstream signaling pathways. In immune cells, particularly T cells, adenosine binding to the A2B receptor often leads to increased intracellular cyclic AMP (cAMP) levels, which in turn suppresses T cell receptor (TCR) signaling and effector functions such as cytokine production and proliferation.[4][8]

This compound competitively binds to the A2B receptor, preventing adenosine from activating these immunosuppressive pathways. This blockade can lead to the restoration of T cell and NK cell proliferation and the enhancement of their anti-tumor activities.[3][9]

A2B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C PKC PKC PLC->PKC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Adenosine Adenosine Adenosine->A2BR Activates Antagonist A2B Receptor Antagonist 1 Antagonist->A2BR Blocks Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates Immune_Suppression Immune Suppression (↓ Proliferation, ↓ Cytokine Release) PKA->Immune_Suppression PKC->Immune_Suppression

A2B Receptor Signaling Pathway and Antagonist Action.

Applications in Immune Cell Function Studies

This compound can be utilized in a variety of in vitro and in vivo experimental settings to dissect the role of the A2B receptor in immune regulation.

Reversal of Adenosine-Mediated Immune Suppression

High concentrations of adenosine in the tumor microenvironment suppress the activity of tumor-infiltrating lymphocytes (TILs). This compound can be used to counteract this effect and restore the anti-tumor functions of T cells and NK cells.[3]

Modulation of Cytokine Production

The A2B receptor is implicated in the regulation of cytokine secretion from various immune cells. For example, its activation can promote the release of pro-inflammatory cytokines like IL-6 from dendritic cells.[5] this compound can be employed to investigate the role of A2B signaling in cytokine networks.

Studying T Helper Cell Differentiation

The A2B receptor on antigen-presenting cells (APCs) like dendritic cells can promote the differentiation of naive CD4+ T cells into Th17 cells by stimulating IL-6 production.[10] this compound is a valuable tool to study the influence of the adenosinergic pathway on T helper cell polarization.

Experimental Protocols

The following are representative protocols that can be adapted for use with this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

In Vitro T Cell Proliferation Assay

This protocol assesses the ability of this compound to rescue T cell proliferation from adenosine-induced suppression.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (dissolved in DMSO)

  • Adenosine (ADO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Human T-activator CD3/CD28 beads

  • Recombinant human IL-2

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

Protocol Workflow:

TCell_Proliferation_Workflow Isolate_PBMCs 1. Isolate PBMCs Label_CFSE 2. Label cells with CFSE Isolate_PBMCs->Label_CFSE Culture_Cells 3. Culture cells with CD3/CD28 beads and IL-2 Label_CFSE->Culture_Cells Add_Treatments 4. Add Adenosine and/or This compound Culture_Cells->Add_Treatments Incubate 5. Incubate for 3-5 days Add_Treatments->Incubate Analyze_FACS 6. Analyze CFSE dilution by Flow Cytometry Incubate->Analyze_FACS

T Cell Proliferation Assay Workflow.

Detailed Steps:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's instructions.

  • Seed 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well plate in complete RPMI medium.

  • Stimulate the cells with anti-CD3/CD28 beads (1:4 bead-to-cell ratio) and human IL-2 (100 IU/mL).

  • Add adenosine to the desired final concentration (e.g., 50 µM) to suppress proliferation.

  • Add this compound at various concentrations (e.g., 1-10 µM) to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.

  • Analyze the data by gating on the lymphocyte population and assessing the dilution of CFSE as a measure of proliferation.

Cytokine Release Assay

This protocol measures the effect of this compound on cytokine production by immune cells.

Materials:

  • Immune cells of interest (e.g., PBMCs, purified T cells, or dendritic cells)

  • This compound

  • Stimulating agent (e.g., LPS for dendritic cells, PMA/Ionomycin for T cells)

  • Complete cell culture medium

  • ELISA kit or multiplex cytokine assay kit (e.g., Luminex)

Protocol Workflow:

Cytokine Release Assay Workflow.

Detailed Steps:

  • Seed the immune cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Add the stimulating agent to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of the cytokine of interest (e.g., IFN-γ, IL-6, TNF-α) in the supernatant using an ELISA or multiplex assay kit according to the manufacturer's protocol.

Quantitative Data Summary

The following table summarizes representative quantitative data for various A2B receptor antagonists from the literature, which can serve as a reference for expected potencies. It is recommended that researchers determine the specific activity of this compound in their experimental systems.

AntagonistTargetAssay TypeCell TypePotency (Ki or IC50)Reference
ISAM-R56AA2B ReceptorRadioligand BindingHEK-293Ki = 3.50 nM[3]
PSB-21500A2B ReceptorRadioligand BindingHuman A2BKi = 10.6 nM[11]
CVT-6883A2B ReceptorFunctional Assay-Ki = 8 nM[10]
MRS1754A2B ReceptorRadioligand BindingHEK-293 (hA2B)KD = 1.13 nM

Conclusion

This compound is a powerful research tool for elucidating the role of the A2B adenosine receptor in immune cell biology. The protocols and information provided here serve as a starting point for designing and conducting experiments to explore its potential in modulating immune responses for therapeutic benefit. As with any research compound, proper validation and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting A2B receptor antagonist 1 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered with A2B Receptor Antagonist 1.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to troubleshoot and resolve solubility challenges with this compound.

Step 1: Verify Solvent and Compound Integrity

  • Question: Have you confirmed the quality and purity of both the this compound and the solvent?

  • Action:

    • Use a fresh, unopened bottle of the recommended solvent (e.g., DMSO). Older, frequently opened bottles of DMSO can absorb atmospheric moisture, which can significantly reduce the solubility of many organic compounds.[1]

    • If possible, verify the identity and purity of your this compound lot using an appropriate analytical method (e.g., LC-MS or NMR).

Step 2: Optimize Dissolution Technique

  • Question: Are you using appropriate physical methods to aid dissolution?

  • Action:

    • Sonication: Place the vial containing the compound and solvent in an ultrasonic bath for 5-10 minutes.

    • Vortexing: Vigorously mix the solution using a vortex mixer.

    • Warming: Gently warm the solution to 37-60°C.[1] Be cautious and ensure the compound is stable at the chosen temperature.

Step 3: Explore Alternative Solvents and Formulations

  • Question: Have you considered alternative solvents or the use of co-solvents?

  • Action:

    • While DMSO is a common solvent for many A2B receptor antagonists, other organic solvents like ethanol, DMF, or DMA can be tested.[1]

    • For aqueous buffers, the addition of a co-solvent (e.g., up to 1-2% DMSO or ethanol) might be necessary.

    • The use of detergents, such as 0.01 - 0.05% Tween-20 or Triton X-100, can also help to increase solubility in aqueous solutions for in vitro assays.

Step 4: pH Adjustment

  • Question: Does your this compound have ionizable groups?

  • Action:

    • The solubility of compounds with acidic or basic moieties can often be improved by adjusting the pH of the aqueous solution.

    • For acidic compounds, increasing the pH can enhance solubility.

    • For basic compounds, decreasing the pH can enhance solubility.

The following flowchart illustrates a recommended workflow for addressing solubility issues.

G start Start: Insolubility Issue check_integrity Step 1: Verify Compound and Solvent Integrity start->check_integrity optimize_dissolution Step 2: Optimize Dissolution Technique (Sonication, Vortexing, Warming) check_integrity->optimize_dissolution Integrity Confirmed fail Consult Technical Support check_integrity->fail Integrity Issues alternative_solvents Step 3: Test Alternative Solvents or Co-solvents optimize_dissolution->alternative_solvents Still Insoluble success Compound Solubilized optimize_dissolution->success Soluble adjust_ph Step 4: Adjust pH of Aqueous Solution alternative_solvents->adjust_ph Still Insoluble alternative_solvents->success Soluble adjust_ph->success Soluble adjust_ph->fail Still Insoluble

Caption: Troubleshooting workflow for this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: While a specific solvent for "this compound" is not provided, a common starting point for this class of compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[1]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Here are a few strategies to overcome this:

  • Lower the final concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try testing a lower final concentration.

  • Increase the percentage of co-solvent: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution. Always run a vehicle control to account for any effects of the solvent on your experiment.

  • Use a formulation aid: For in vitro assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%) to the aqueous buffer can help maintain solubility.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the final aqueous solution can significantly improve its solubility.

Q3: Can I warm the this compound to get it into solution?

A3: Gentle warming (e.g., to 37-60°C) can be an effective method to increase the dissolution rate.[1] However, it is essential to first confirm the thermal stability of this compound. Prolonged exposure to high temperatures can degrade the compound. A short period of warming combined with sonication or vortexing is often effective.

Q4: How can the chemical structure of an A2B receptor antagonist affect its solubility?

A4: The chemical structure plays a critical role in the solubility of A2B receptor antagonists. For instance, the introduction of certain chemical groups can improve solubility. Studies have shown that adding alkyl residues or fluorine atoms to the structure of A2B antagonists can enhance their aqueous solubility.[2][3][4] Conversely, large, planar, and highly symmetrical molecules often have poor solubility due to strong crystal lattice energy.

Data and Protocols

Table 1: Potential Solvents and Solubility Enhancement Techniques
MethodDescriptionTypical Starting Concentration/ConditionNotes
Primary Solvent High-purity, anhydrous DMSO is often a good starting point for creating a concentrated stock solution.[1]1-10 mM in DMSOUse a fresh, unopened bottle to avoid issues with absorbed water.[1]
Co-solvents Adding a small amount of an organic solvent to an aqueous buffer can help maintain the solubility of the compound upon dilution.0.1 - 2% DMSO or Ethanol in bufferAlways include a vehicle control in your experiments to account for any effects of the co-solvent.
pH Adjustment Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds.pH 4-9The optimal pH will depend on the pKa of the compound.
Detergents Non-ionic detergents can be used in in vitro assays to increase the apparent solubility of hydrophobic compounds.0.01 - 0.05% Tween-20 or Triton X-100Be aware that detergents can interfere with some assay formats and may be toxic to cells at higher concentrations.
Physical Methods Sonication, vortexing, and gentle warming can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[1]5-10 min sonication; 37-60°C warmingCheck the thermal stability of the compound before warming.
Experimental Protocol: Solubility Rescue Experiment

This protocol outlines a method to systematically test different conditions to solubilize this compound.

Objective: To identify suitable solvent and buffer conditions for dissolving this compound for use in in vitro assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • 1% Tween-20 stock solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Attempt to dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • If insolubility is observed, use vortexing, sonication for 10 minutes, and gentle warming to 40°C for 5-10 minutes.

    • If the compound remains insoluble, try a lower stock concentration (e.g., 1 mM).

  • Test Dilution in Aqueous Buffer:

    • Prepare a series of microcentrifuge tubes containing 99 µL of PBS.

    • Add 1 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM with 1% DMSO.

    • Visually inspect for precipitation immediately and after 30 minutes at room temperature.

  • Troubleshooting Precipitation:

    • Co-solvent Series: Repeat step 2 with final DMSO concentrations of 0.1%, 0.5%, 1%, and 2%.

    • pH Series: Prepare PBS buffers adjusted to pH 6.0, 7.0, and 8.0. Repeat step 2 using these buffers.

    • Detergent Series: Add Tween-20 to the PBS to final concentrations of 0.01% and 0.05%. Repeat step 2.

  • Analysis:

    • Record the conditions under which this compound remains in solution.

    • The optimal condition is the one that uses the lowest necessary amount of organic solvent or additive to maintain solubility.

The following diagram illustrates the A2B receptor signaling pathway and the point of action for an antagonist.

G cluster_cell Cell Membrane A2BR A2B Receptor G_protein Gs Protein A2BR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Leads to Adenosine Adenosine (Agonist) Adenosine->A2BR Activates Antagonist A2B Receptor Antagonist 1 Antagonist->A2BR Blocks

Caption: A2B receptor signaling pathway and antagonist action.

References

How to minimize off-target effects of A2B receptor antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for A2B Receptor Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to help you minimize off-target effects and troubleshoot your experiments involving A2B receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns for A2B receptor antagonists?

A1: The primary off-target concerns for A2B receptor antagonists, particularly those with a xanthine (B1682287) scaffold, include:

  • Other Adenosine (B11128) Receptor Subtypes: Activity at A1, A2A, and A3 receptors is the most common off-target effect. It is crucial to profile your antagonist against all adenosine receptor subtypes to ensure selectivity.

  • Phosphodiesterases (PDEs): Xanthine derivatives are known to be non-selective inhibitors of PDEs.[1] Inhibition of PDEs can lead to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP), which can confound the results of functional assays measuring A2B receptor activity, especially since the A2B receptor often signals through cAMP.[1][2][3]

  • hERG Potassium Channel: Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a common off-target effect for many drugs and can lead to cardiotoxicity.[4] It is a critical safety parameter to evaluate for any new compound.

Q2: How can I minimize off-target effects in my experiments?

A2: To minimize off-target effects, consider the following strategies:

  • Use a Highly Selective Antagonist: Whenever possible, use an A2B receptor antagonist with a well-characterized and high selectivity profile.

  • Dose-Response Curves: Always perform dose-response experiments to determine the optimal concentration of your antagonist that elicits the desired on-target effect with minimal off-target activity.

  • Use of Control Antagonists: Include structurally different A2B receptor antagonists in your experiments to confirm that the observed effects are not specific to the chemical scaffold of your primary antagonist.

  • Orthogonal Assays: Employ different assay formats (e.g., binding vs. functional assays) to validate your findings.

Q3: My A2B receptor antagonist is showing a stronger than expected effect in my cAMP assay. What could be the cause?

A3: A stronger than expected effect in a cAMP assay could be due to a combination of A2B receptor antagonism and off-target inhibition of phosphodiesterases (PDEs). Since the A2B receptor is often Gs-coupled, its antagonism is expected to decrease agonist-induced cAMP levels. However, if your antagonist also inhibits PDEs, it will prevent the breakdown of cAMP, leading to an overall increase in cAMP levels, which can mask the antagonistic effect on the A2B receptor or even lead to a net increase in cAMP.

Troubleshooting Guides

Issue 1: Inconsistent or No Receptor Antagonism Observed
Potential Cause Troubleshooting Steps
Compound Integrity/Purity - Verify the identity and purity of your A2B receptor antagonist using analytical methods like LC-MS and NMR. - Ensure proper storage conditions to prevent degradation.
Incorrect Agonist Concentration - Use an agonist concentration around the EC80 to provide a sufficient window to observe antagonism.[5] - If the agonist concentration is too high, it may overcome the competitive antagonism.
Inadequate Cell Receptor Expression - Confirm the expression of the A2B receptor in your cell line using qPCR or Western blot. - Use a cell line with robust and stable receptor expression.
Suboptimal Assay Conditions - Pre-incubation with Antagonist: For competitive antagonists, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist to allow for receptor binding equilibrium.[5] - Agonist Stimulation Time: Optimize the agonist stimulation time to capture the peak signaling response.
High Non-Specific Binding (Binding Assays) - Reduce the concentration of the radioligand. - Optimize the amount of membrane protein used in the assay. - Modify the assay buffer with blocking agents like BSA.[6]
Issue 2: Suspected Off-Target Effects Confounding Results
Potential Cause Troubleshooting Steps
Phosphodiesterase (PDE) Inhibition - Use a PDE Inhibitor in Your Assay: Include a broad-spectrum PDE inhibitor (e.g., IBMX) in your cAMP assay to minimize the contribution of endogenous PDEs. This will help to isolate the effect of your antagonist on the A2B receptor.[3] - Measure PDE Activity Directly: Test your A2B antagonist in a panel of PDE activity assays to determine its IC50 values against different PDE isoforms. - Use a Non-Xanthine Antagonist: Compare the results with an A2B antagonist from a different chemical class that is less likely to inhibit PDEs.
Activity at Other Adenosine Receptors - Run a Selectivity Panel: Test your antagonist in binding or functional assays for A1, A2A, and A3 adenosine receptors to determine its selectivity profile.
hERG Channel Blockade - Perform a hERG Patch-Clamp Assay: This is the gold standard for assessing a compound's potential to block the hERG channel.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several common A2B receptor antagonists.

Table 1: Selectivity Profile of A2B Receptor Antagonists Against Adenosine Receptor Subtypes

AntagonistA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (A1/A2B)Selectivity (A2A/A2B)Selectivity (A3/A2B)Reference(s)
PSB-603 0.553>10,000>10,000>10,000>18,000>18,000>18,000[7]
CVT-6883 221,9403,2801,0708814949[8]
PBF-1129 24-35>500>500>500>14-20>14-20>14-20[9]

Table 2: Potential Off-Target Activity of Xanthine-Based Compounds on Phosphodiesterases (PDEs)

Xanthine DerivativePDE IsoformIC50 (µM)Reference(s)
PropentofyllinePDE II (cGMP-stimulated)20[3]
PentoxifyllinePDE I, II, III, IVModest inhibition in the 100 µM range[3]
ZardaverinePDE30.39[10]
ZardaverinePDE4D0.39[10]

Experimental Protocols

Radioligand Binding Assay for A2B Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the A2B receptor.

Materials:

  • Cell membranes expressing the human A2B receptor (e.g., from HEK-293 or CHO cells).

  • Radioligand: e.g., [³H]PSB-603.

  • Test compound (A2B antagonist).

  • Non-specific binding control: e.g., a high concentration of a known A2B antagonist like ZM241385.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of an A2B receptor antagonist.

Materials:

  • Whole cells expressing the human A2B receptor (e.g., HEK-293 or CHO cells).

  • A2B receptor agonist (e.g., NECA).

  • Test compound (A2B antagonist).

  • PDE inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and buffers.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to the desired confluency.

  • Pre-treatment: Pre-incubate the cells with the PDE inhibitor for 15-30 minutes.

  • Antagonist Addition: Add varying concentrations of the A2B antagonist to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add the A2B agonist at a concentration of approximately EC80.

  • Incubation: Incubate for the optimized stimulation time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Antagonist Antagonist Antagonist->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A2B receptor signaling pathway and its inhibition by an antagonist.

Experimental_Workflow_Antagonist_Potency cluster_workflow Functional Assay Workflow Start Plate Cells Preincubation Pre-incubate with Antagonist Start->Preincubation Stimulation Stimulate with Agonist (EC80) Preincubation->Stimulation Measurement Measure cAMP Levels Stimulation->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Experimental workflow for determining A2B antagonist potency.

Troubleshooting_Logic Start Unexpected cAMP Assay Result Question1 Is the effect stronger than expected? Start->Question1 Action1 Suspect PDE Inhibition Question1->Action1 Yes Action2 Check Assay Conditions Question1->Action2 No Solution1 - Use PDE inhibitor in assay - Test on PDE panel - Use non-xanthine control Action1->Solution1 Solution2 - Verify agonist concentration - Optimize incubation times - Check cell health Action2->Solution2

Caption: Troubleshooting logic for unexpected cAMP assay results.

PDE_Signaling_Pathway cluster_intracellular Intracellular Space cluster_cAMP cAMP Signaling cluster_cGMP cGMP Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE Phosphodiesterase (e.g., PDE3, PDE4, PDE5) cAMP->PDE Hydrolyzes Downstream_cAMP Downstream Effects PKA->Downstream_cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG PKG cGMP->PKG Activates cGMP->PDE Hydrolyzes Downstream_cGMP Downstream Effects PKG->Downstream_cGMP AMP AMP PDE->AMP GMP GMP PDE->GMP Xanthine Xanthine-based Antagonist Xanthine->PDE Inhibits

Caption: General phosphodiesterase (PDE) signaling pathway and its inhibition.

References

A2B receptor antagonist 1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of A2B receptor antagonist 1, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

A1: Proper storage of the solid compound is crucial for maintaining its stability and activity. Recommended storage conditions for xanthine-based A2B receptor antagonists, a common structural class, are summarized below. For specific instructions, always refer to the Certificate of Analysis provided by the manufacturer.

Q2: What is the recommended solvent for reconstituting this compound?

A2: The choice of solvent depends on the specific antagonist and the requirements of your experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many A2B receptor antagonists. For aqueous buffers, solubility can be limited.

Q3: How should I store the reconstituted stock solution?

A3: Stock solutions in DMSO are typically stored at low temperatures to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: For how long is the reconstituted stock solution stable?

A4: The stability of the reconstituted stock solution depends on the solvent and storage temperature. For DMSO stock solutions, stability data for representative A2B antagonists suggests they can be stored for several months at -20°C or -80°C.[1][2][3]

Stability and Storage Data

The following tables summarize storage and stability information for representative A2B receptor antagonists.

Table 1: Storage Conditions for Solid A2B Receptor Antagonists

CompoundStorage TemperatureDurationSpecial Instructions
PSB-603-20°C3 years
+4°C2 years
MRS-1754Room TemperatureDesiccate
A2B receptor antagonist 2-20°C3 yearsProtect from light
+4°C2 yearsProtect from light

Data compiled from multiple sources.[4][5]

Table 2: Stock Solution Storage and Stability

CompoundSolventStorage TemperatureDurationSpecial Instructions
PSB-603DMSO-80°C6 months
-20°C1 month
MRS-1754DMSO-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles
A2B receptor antagonist 2DMSO-80°C6 monthsProtect from light
-20°C1 monthProtect from light

Data compiled from multiple sources.[1][2][3][4]

Table 3: Solubility of Representative A2B Receptor Antagonists

CompoundSolventSolubility
PSB-603DMSO50 mM
DMF5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL
EthanolSlightly soluble
MRS-1754DMSO5 mM (with gentle warming)

Data compiled from multiple sources.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of the compound in aqueous buffer Low aqueous solubility of the antagonist.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay. - Prepare a fresh dilution from the stock solution immediately before use. - Use a carrier protein like BSA in your buffer if compatible with the experiment.
Loss of antagonist activity over time - Improper storage of stock solution. - Repeated freeze-thaw cycles. - Degradation of the compound.- Ensure stock solutions are stored at the recommended temperature and protected from light if necessary. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Prepare fresh dilutions from a new stock aliquot for each experiment.
Inconsistent experimental results - Inaccurate concentration of the antagonist solution. - Variability in experimental conditions.- Verify the concentration of your stock solution using spectrophotometry if possible. - Ensure consistent experimental parameters such as incubation times, temperatures, and cell densities. - Include appropriate positive and negative controls in every experiment.
Unexpected off-target effects The antagonist may have some activity at other receptors at high concentrations.- Use the lowest effective concentration of the antagonist. - Test the antagonist against other related receptors (e.g., A1, A2A, A3 adenosine (B11128) receptors) to confirm its selectivity.

Experimental Protocols

General Protocol for Reconstitution of this compound
  • Before opening, bring the vial of the solid antagonist to room temperature.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming may be required for some compounds.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

A2B Receptor Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay.

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human A2B adenosine receptor (e.g., HEK-293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing a specific amount of protein).

    • A fixed concentration of a suitable radioligand for the A2B receptor (e.g., [³H]PSB-603).

    • Increasing concentrations of the unlabeled this compound (or a known standard).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the antagonist by analyzing the competition binding data using non-linear regression.

Visualizations

A2B Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8][9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[10] The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway A2BR A2B Receptor Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq Adenosine Adenosine Adenosine->A2BR Activates Antagonist A2B Antagonist 1 Antagonist->A2BR Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) CREB->Cellular_Response PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: A2B receptor signaling pathways.

Experimental Workflow for Assessing Antagonist Stability

This workflow outlines a general approach to evaluating the stability of this compound under different conditions.

Stability_Workflow start Prepare Stock Solution of A2B Antagonist 1 stress Expose Aliquots to Stress Conditions (e.g., different temp, pH, light) start->stress assay Perform Functional Assay (e.g., Receptor Binding Assay) stress->assay analysis Analyze Activity and Compare to Control assay->analysis degradation Characterize Degradation Products (Optional, e.g., using LC-MS) analysis->degradation end Determine Stability Profile analysis->end

Caption: Workflow for stability assessment.

Troubleshooting Logic for Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagent Preparation and Storage start->check_reagents check_protocol Review Experimental Protocol for Deviations start->check_protocol check_equipment Verify Equipment Calibration and Function start->check_equipment reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found rerun Re-run Experiment with Controls check_reagents->rerun No Issue protocol_issue Standardize Protocol Execution check_protocol->protocol_issue Issue Found check_protocol->rerun No Issue equipment_issue Calibrate or Service Equipment check_equipment->equipment_issue Issue Found check_equipment->rerun No Issue reagent_issue->rerun protocol_issue->rerun equipment_issue->rerun

Caption: Troubleshooting inconsistent results.

References

A2B receptor antagonist 1 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of A2B receptor antagonists. This resource addresses common challenges related to experimental variability and reproducibility, offering detailed troubleshooting guides, frequently asked questions (FAQs), structured data tables, and in-depth experimental protocols.

Troubleshooting Guide & FAQs

This section provides solutions to specific issues that may arise during experimentation with A2B receptor antagonists.

Issue 1: High Variability in cAMP Accumulation Assay Results

  • Question: We are observing significant well-to-well and day-to-day variability in our cAMP accumulation assays when testing an A2B receptor antagonist. What are the potential causes and solutions?

  • Answer: High variability in cAMP assays is a common issue that can be attributed to several factors:

    • Cell Health and Passage Number: The expression and signaling capacity of A2B receptors can change with cell passage number. High-passage cells may exhibit altered morphology, growth rates, and protein expression.

      • Solution: Use cells with a consistent and low passage number for all experiments. Regularly thaw fresh vials of cells from a well-characterized master cell bank.

    • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells will lead to variability in the cAMP response.

      • Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating sets of wells.

    • Agonist Concentration: Using an agonist concentration that is not at the top of the dose-response curve can lead to variability, as small shifts in the curve will result in large changes in the response.

      • Solution: Perform a full agonist dose-response curve to determine the EC80-EC90 concentration for use in antagonist inhibition assays.

    • Reagent Preparation and Stability: Improperly prepared or degraded reagents, such as the agonist or phosphodiesterase (PDE) inhibitors, can lead to inconsistent results.

      • Solution: Prepare fresh agonist and PDE inhibitor solutions for each experiment. Aliquot and store stock solutions at the recommended temperature to avoid repeated freeze-thaw cycles.

Issue 2: Low Signal-to-Noise Ratio in Functional Assays

  • Question: Our functional assays (e.g., cAMP or calcium mobilization) are showing a poor signal-to-noise ratio, making it difficult to determine antagonist potency. How can we improve this?

  • Answer: A low signal-to-noise ratio can be caused by either a weak signal or high background.

    • Low Receptor Expression: The cell line used may not express a sufficient number of A2B receptors to generate a robust signal.

      • Solution: Confirm A2B receptor expression levels using qPCR or a radioligand binding assay with a high-affinity radioligand. Consider using a cell line with higher endogenous expression or a stably transfected cell line.

    • Inefficient G-protein Coupling: The A2B receptor can couple to different G-proteins (Gs, Gi, Gq) depending on the cell type.[1][2][3] If your assay is measuring a pathway that is not efficiently coupled in your cell line, the signal will be weak.

      • Solution: Characterize the G-protein coupling of the A2B receptor in your specific cell line. For example, if the receptor primarily couples to Gs, a cAMP assay is appropriate. If it couples to Gq, a calcium mobilization assay would be more suitable.

    • High Basal Signaling: Some cell lines may have high basal (agonist-independent) signaling, which can mask the effect of the antagonist.

      • Solution: Serum starvation of cells for a few hours before the assay can sometimes reduce basal signaling.[4]

Issue 3: Discrepancies in Antagonist Potency (Ki vs. IC50)

  • Question: We are observing a significant difference between the binding affinity (Ki) determined in radioligand binding assays and the functional potency (IC50) from our cAMP assays for the same antagonist. Why is this, and which value is more relevant?

  • Answer: Discrepancies between Ki and IC50 values are not uncommon and can arise from several factors:

    • Assay Conditions: Binding assays are typically performed with purified cell membranes, while functional assays use whole cells. Differences in temperature, buffer composition, and the presence of cellular components can influence ligand binding and function.

    • "Receptor Reserve" in Functional Assays: In a functional assay, a maximal response may be achieved when only a fraction of the receptors are occupied by the agonist. This "receptor reserve" can lead to a rightward shift in the antagonist dose-response curve, resulting in a higher IC50 value compared to the Ki.

    • Allosteric Effects: The antagonist may have allosteric modulatory effects that are not apparent in a simple competitive binding assay.

    • Relevance of Values: The Ki value represents the affinity of the antagonist for the receptor in a defined biochemical system. The IC50 value reflects the potency of the antagonist in a more physiologically relevant cellular context. For predicting in vivo efficacy, the functional potency (IC50) is often considered more relevant.

Issue 4: Potential Off-Target Effects

  • Question: Our A2B receptor antagonist, which is a xanthine (B1682287) derivative, is producing unexpected cellular effects that do not seem to be mediated by the A2B receptor. What could be the cause?

  • Answer: Many A2B receptor antagonists are based on a xanthine scaffold.[5] Xanthine derivatives are known to have potential off-target effects, most notably the inhibition of phosphodiesterases (PDEs).[6][7][8]

    • PDE Inhibition: Inhibition of PDEs can lead to an increase in intracellular cAMP levels, which can mimic or interfere with the signaling pathways being studied.

      • Solution: To mitigate this, include a high concentration of a non-xanthine PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer. This will "clamp" the PDE activity and ensure that the observed effects are primarily due to receptor antagonism. It is also advisable to test the antagonist in a cell line that does not express the A2B receptor to assess its off-target effects on the signaling pathway of interest.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected A2B receptor antagonists from various studies. Note that experimental conditions can influence these values, and direct comparison between different studies should be made with caution.

Table 1: Binding Affinities (Ki) of A2B Receptor Antagonists

AntagonistCell LineRadioligandKi (nM)Reference
CVT-6883HEK-293[3H]OSIP-33939122[9]
MRE-2029-F20CHO[3H]MRE-2029-F201.65[9]
PSB-1115HEK-293[3H]PSB-603~865 (IC50)[10]
PSB-603HEK-293[3H]PSB-603~0.3 (KD)[10]
PSB-21500HEK-293[3H]PSB-60310.6[10][11]
LAS38096HEK-293Not Specified17[9]
OSIP339391HEK-293[3H]OSIP-3393910.41[9][12][13]
MRS1754HEK-293[3H]MRS17541.13[12]

Table 2: Functional Potencies (IC50) of A2B Receptor Antagonists in cAMP Assays

AntagonistCell LineAgonistIC50 (nM)Reference
CVT-6883CHO-hA2BNECA6 (KB)[9]
MRE-2029-F20CHO-hA2BNECANanomolar range[9]
PSB-21500HEK293-A2BNECA4.57[10]
PSB-21501HEK293-A2BNECA15.3[10]
LAS38096HEK-293-hA2BNECA321[9]
PSB-1115HEK293-A2BNECA865[10]

Experimental Protocols

1. Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of a test compound for the A2B receptor.

  • Materials:

    • Cell membranes prepared from HEK-293 or CHO cells stably expressing the human A2B receptor.

    • Radioligand (e.g., [3H]PSB-603, [3H]OSIP-339391).

    • Test antagonist.

    • Non-specific binding control (e.g., a high concentration of a known A2B antagonist like ZM241385).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test antagonist in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test antagonist at various concentrations (or vehicle for total binding, or non-specific control).

      • Radioligand at a fixed concentration (typically at or below its Kd value).

      • Cell membranes (protein concentration should be optimized).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Functional Assay (Antagonist Mode)

This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production.

  • Materials:

    • Whole cells expressing the human A2B receptor (e.g., HEK-293 or CHO cells).

    • A2B receptor agonist (e.g., NECA).

    • Test antagonist.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724).

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Seed the cells in a multi-well plate and grow to the desired confluency.

    • On the day of the assay, wash the cells with serum-free medium.

    • Pre-treat the cells with serial dilutions of the test antagonist or vehicle for a specific duration (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

    • Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of NECA).

    • Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for cAMP accumulation.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist response against the log concentration of the antagonist.

    • Determine the IC50 value from the dose-response curve.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine (B11128) Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Antagonist Antagonist Antagonist->A2BR Blocks Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates (Cell-type dependent) Gi Gi A2BR->Gi Activates (Cell-type dependent) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Response Cellular Response (e.g., Cytokine Release) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 ERK ERK1/2 Activation DAG->ERK Ca2->Response ERK->Response

Caption: A2B Receptor Signaling Pathways.

Radioligand_Binding_Workflow prep Prepare Serial Dilutions of Antagonist plate Plate Reagents: Buffer, Antagonist, Radioligand, Cell Membranes prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Measure Radioactivity filter->count analyze Analyze Data: Calculate Ki count->analyze cAMP_Assay_Workflow seed Seed Cells in Microplate pretreat Pre-treat with Antagonist and PDE Inhibitor seed->pretreat stimulate Stimulate with Agonist pretreat->stimulate incubate Incubate for cAMP Accumulation stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels lyse->detect analyze Analyze Data: Calculate IC50 detect->analyze

References

Technical Support Center: Enhancing the Bioavailability of A2B Receptor Antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of A2B receptor antagonist 1 for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Oral Bioavailability Poor aqueous solubility of this compound.1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Methods include micronization and nanosizing.[1][2] 2. Formulation Strategies: * Solid Dispersions: Disperse the antagonist in a hydrophilic polymer matrix to improve dissolution.[3][4][5] * Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption of the lipophilic compound.[2][5][6] * Cyclodextrin (B1172386) Complexation: Form inclusion complexes to enhance aqueous solubility.[1][5][6]
High first-pass metabolism in the liver and/or intestine.1. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of the metabolizing enzymes to assess the extent of first-pass metabolism. 2. Prodrug Approach: Design a prodrug that masks the metabolic site and is converted to the active antagonist in vivo.[5]
Efflux by intestinal transporters (e.g., P-glycoprotein).1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if the antagonist is a substrate for efflux transporters.[7][8] 2. Co-administration with Transporter Inhibitors: In preclinical studies, co-administer with a P-glycoprotein inhibitor.
High Variability in Pharmacokinetic Data Inconsistent formulation and dosing.Ensure the formulation is homogeneous and the administered dose is consistent for each animal.[9]
Physiological differences between animals (e.g., food intake, gut microbiota).Standardize experimental conditions, including fasting periods and dosing times. A robust formulation can help minimize the impact of physiological variability.[5][9]
Difficulty in Achieving Target Plasma Concentrations Insufficient dose.Conduct a dose-ranging study to determine if higher doses result in proportional increases in plasma concentrations, being mindful of potential saturation of absorption or metabolic pathways.[9]
Poor dissolution rate in gastrointestinal fluids.1. Enhance Dissolution Rate: Employ techniques like particle size reduction or the use of amorphous solid dispersions.[1][3] 2. Solubility-Enhancing Excipients: Incorporate surfactants or other solubilizing agents in the formulation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of a compound like this compound, which is likely a poorly soluble molecule, can be attributed to several factors. These include low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential for high first-pass metabolism in the intestine and liver.[2][9] Additionally, the compound may be subject to efflux by intestinal transporters, such as P-glycoprotein, which actively pumps the drug back into the intestinal lumen.[5]

Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds?

A2: Several formulation strategies can significantly enhance the bioavailability of poorly soluble drugs.[1][3][4][6] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, leading to a faster dissolution rate.[1][2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous form of the drug, which has higher solubility and dissolution rates than the crystalline form.[3][4]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[2][6]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[1][6]

Q3: How can I assess the solubility and permeability of my this compound in the early stages of development?

A3: Early assessment of solubility and permeability is crucial. Standard in vitro methods include:

  • Aqueous Solubility: The shake-flask method is a common technique to determine equilibrium solubility in various buffers, including simulated gastric and intestinal fluids.[7][8]

  • Permeability: The Caco-2 cell monolayer assay is a widely used in vitro model to predict intestinal drug permeability and to identify potential substrates of efflux transporters.[7][8]

Q4: What is the primary signaling pathway of the A2B receptor?

A4: The A2B adenosine (B11128) receptor (A2BAR) is a G-protein-coupled receptor (GPCR). Its major signaling pathway involves coupling to Gs proteins, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) and other cAMP effectors.[10][11] The A2BAR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, and to Gi proteins.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion Formulation

Objective: To enhance the dissolution rate and bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolve both the this compound and the hydrophilic polymer in a suitable organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.

Materials:

  • This compound formulations (e.g., suspension, solid dispersion, SEDDS)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

  • Analytical method for quantifying the antagonist in plasma (e.g., LC-MS/MS)

Methodology:

  • Fast the animals overnight (with free access to water) before dosing.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

Visualizations

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response Adenosine Adenosine Adenosine->A2BR

Caption: A2B Adenosine Receptor Signaling Pathways.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis Formulation Develop Formulations (e.g., Solid Dispersion, SEDDS) Characterization In Vitro Characterization (Solubility, Dissolution) Formulation->Characterization Dosing Oral Administration to Animals Characterization->Dosing Select Lead Formulations Sampling Blood Sample Collection Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: Experimental Workflow for Bioavailability Assessment.

Troubleshooting_Logic Start Low Bioavailability Observed Solubility Poor Solubility? Start->Solubility Metabolism High First-Pass Metabolism? Solubility->Metabolism No Formulation Optimize Formulation: - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems Solubility->Formulation Yes Efflux P-gp Efflux? Metabolism->Efflux No Prodrug Medicinal Chemistry: - Prodrug Approach Metabolism->Prodrug Yes Inhibitor Co-administer with P-gp Inhibitor Efflux->Inhibitor Yes End Bioavailability Enhanced Efflux->End No Formulation->End Prodrug->End Inhibitor->End

Caption: Troubleshooting Logic for Low Bioavailability.

References

Validation & Comparative

A Comparative Guide to A2B Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of "A2B receptor antagonist 1" and other prominent A2B receptor antagonists, offering valuable insights for researchers, scientists, and professionals in drug development. The document focuses on objective performance metrics, supported by experimental data, to facilitate informed decisions in antagonist selection for research and therapeutic development.

Introduction to A2B Receptor Antagonism

The A2B adenosine (B11128) receptor (A2BAR) is a G-protein coupled receptor that is activated by adenosine. Under normal physiological conditions, extracellular adenosine levels are low. However, in pathological states such as inflammation, hypoxia, and cancer, adenosine levels rise significantly, leading to the activation of the low-affinity A2BAR. This activation triggers various downstream signaling pathways that can modulate immune responses, inflammation, and angiogenesis. Consequently, antagonizing the A2BAR has emerged as a promising therapeutic strategy for a range of diseases, including cancer, inflammatory disorders, and fibrosis.[1]

"this compound" is a novel compound identified in patent WO 2009157938 A1 as a potential therapeutic agent.[2] This guide compares its profile with other well-characterized A2B antagonists, including CVT-6883, MRE-2029-F20, LAS38096, PSB-603, and ISAM-R56A, highlighting their respective potencies and selectivities.

A2B Receptor Signaling Pathway

The A2B adenosine receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Both PKA and EPAC can then phosphorylate a variety of intracellular proteins, leading to the modulation of cellular functions such as gene expression, cell growth, and inflammation.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2B Receptor G_protein G Protein (Gs) A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2BAR Activates Antagonist A2B Antagonist Antagonist->A2BAR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Response Cellular Response (e.g., Inflammation, Gene Expression) PKA->Cellular_Response Modulates EPAC->Cellular_Response Modulates

A2B Receptor Signaling Pathway

Comparative Performance of A2B Antagonists

The following tables summarize the binding affinity (Ki) and functional antagonism (IC50 or KB) of selected A2B antagonists against the four adenosine receptor subtypes. Lower Ki and IC50/KB values indicate higher potency. Selectivity is determined by the ratio of Ki values for other adenosine receptor subtypes to the Ki value for the A2B receptor.

Binding Affinity (Ki, nM) of A2B Antagonists at Human Adenosine Receptors

AntagonistA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Reference(s)
This compound Data not availableData not availableData not availableData not available[2]
CVT-6883 19403280221070[3]
MRE-2029-F20 >1000>10005.5>1000[3]
LAS38096 >1000>250017>1000[3][4]
PSB-603 >10000>100000.553>10000[5]
ISAM-R56A 2481851.5436[6]

Functional Antagonism of A2B Antagonists

AntagonistFunctional AssayPotency (IC50/KB, nM)Reference(s)
This compound Data not availableData not available[2]
CVT-6883 cAMP accumulation6 (KB)[3]
MRE-2029-F20 cAMP accumulationData not available
LAS38096 cAMP accumulationData not available
PSB-603 cAMP accumulationData not available
ISAM-R56A cAMP accumulation10.5 (KB)[6]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines engineered to overexpress a specific human adenosine receptor subtype (e.g., HEK-293 or CHO cells).[6][7]

  • Radioligand: A radiolabeled antagonist with high affinity for the target receptor is used. For A2B receptors, [3H]PSB-603 or [3H]DPCPX are commonly employed.[6][7]

  • Incubation: The cell membranes, radioligand, and various concentrations of the unlabeled antagonist are incubated together in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.[8]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[8]

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor signaling pathway. This provides a measure of the functional potency of the antagonist (IC50 or KB).

Detailed Methodology:

  • Cell Culture: Cells expressing the A2B receptor (e.g., HEK-293 cells) are cultured in appropriate media.[6]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.[6]

  • Agonist Stimulation: The cells are then stimulated with a known A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to induce cAMP production.[6] A phosphodiesterase inhibitor, such as rolipram, is often included to prevent the degradation of cAMP.[6]

  • Cell Lysis: After a set incubation time, the reaction is stopped, and the cells are lysed to release the intracellular cAMP.[6]

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).[6][10]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value of the antagonist is determined.

Experimental Workflow for A2B Antagonist Comparison

A typical workflow for the discovery and characterization of novel A2B receptor antagonists involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (Radioligand Binding Assay) Selectivity_Screening Selectivity Screening (Binding Assays on A1, A2A, A3 Receptors) Primary_Screening->Selectivity_Screening Functional_Assay Functional Characterization (cAMP Accumulation Assay) Selectivity_Screening->Functional_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., PKA/EPAC activation, Gene Expression) Functional_Assay->Downstream_Signaling Lead_Identification Lead Identification Downstream_Signaling->Lead_Identification PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models Efficacy in Disease Models (e.g., Cancer, Inflammation) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Candidate_Selection Candidate Selection Toxicity->Candidate_Selection Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->PK_PD

Workflow for A2B Antagonist Discovery

Conclusion

This guide provides a comparative overview of "this compound" and other significant A2B antagonists. While detailed public data for "this compound" is limited due to its patented status, the comparison with well-characterized compounds such as CVT-6883, MRE-2029-F20, LAS38096, PSB-603, and ISAM-R56A offers a valuable framework for researchers.

The data presented herein highlights the varying potencies and selectivity profiles of these antagonists. For instance, PSB-603 demonstrates exceptionally high potency and selectivity for the A2B receptor.[5] The choice of an appropriate antagonist will ultimately depend on the specific research question, whether it be for in vitro pathway elucidation or for in vivo therapeutic studies. The provided experimental protocols and workflow offer a foundational understanding for designing and interpreting studies aimed at further characterizing these and other novel A2B receptor antagonists.

References

Comparative Efficacy Analysis: Mavacadenant versus Preladenant in A2B Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Mavacadenant (PBF-509) and Preladenant (SCH 420814) as antagonists of the A2B adenosine (B11128) receptor (A2BAR). While both compounds have been investigated for their therapeutic potential, this analysis focuses on their performance based on available preclinical and clinical data. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their relative profiles.

Introduction to A2B Adenosine Receptor Antagonism

The A2B adenosine receptor is a G-protein coupled receptor that is typically activated by high concentrations of adenosine, which are often present in the tumor microenvironment and under conditions of inflammation and hypoxia. Its activation has been implicated in various pathological processes, including cancer, inflammation, and fibrosis. Consequently, A2BAR antagonists have emerged as a promising therapeutic strategy for various diseases, particularly in oncology.

Mavacadenant (PBF-509) is a potent and selective antagonist of the A2B adenosine receptor that has been evaluated in clinical trials for the treatment of solid tumors. Preladenant (SCH 420814) is another A2A/A2B receptor antagonist that was initially developed for Parkinson's disease but has also been explored in oncology.

Comparative Efficacy Data

The following tables summarize the quantitative data comparing the efficacy of Mavacadenant and Preladenant.

Parameter Mavacadenant (PBF-509) Preladenant (SCH 420814) Reference
Binding Affinity (Ki) at human A2BAR 1.9 nM130 nM
Binding Affinity (Ki) at human A2AAR >1000 nM1.1 nM
IC50 (cAMP assay) at human A2BAR 12 nM210 nM
Selectivity (A2A vs A2B) >500-fold for A2B~118-fold for A2A

Table 1: In Vitro Potency and Selectivity

Parameter Mavacadenant (PBF-509) Preladenant (SCH 420814) Reference
Tumor Growth Inhibition (in vivo) Demonstrated efficacy in various syngeneic mouse tumor modelsShowed anti-tumor activity, often in combination with other agents
Immune Cell Modulation Enhances anti-tumor immunity by blocking adenosine-mediated immunosuppressionCan promote anti-tumor immunity by blocking A2A and A2B receptors

Table 2: In Vivo Efficacy

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway of the A2B adenosine receptor and the mechanism of action of its antagonists.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds to G_Protein Gs/Gq Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., VEGF, IL-8) CREB->Gene_Expression Promotes Mavacadenant Mavacadenant Mavacadenant->A2BAR Blocks

Caption: A2B adenosine receptor signaling pathway and antagonist inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of Mavacadenant and Preladenant for the human A2B adenosine receptor.

  • Method:

    • Membranes from cells stably expressing the human A2B adenosine receptor are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [3H]DPCPX) and varying concentrations of the test compound (Mavacadenant or Preladenant).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., ZM 241385).

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To measure the functional potency (IC50) of Mavacadenant and Preladenant in inhibiting A2B receptor signaling.

  • Method:

    • Cells expressing the human A2B adenosine receptor are seeded in microplates.

    • Cells are pre-incubated with various concentrations of the antagonist (Mavacadenant or Preladenant).

    • The cells are then stimulated with an A2B receptor agonist (e.g., NECA) to induce cAMP production.

    • The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

3. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of Mavacadenant and Preladenant in a living organism.

  • Method:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells.

    • Once the tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, Mavacadenant, Preladenant).

    • The compounds are administered orally or via intraperitoneal injection at a specified dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed.

    • The anti-tumor efficacy is expressed as the percentage of tumor growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Tumor_Implantation Tumor Cell Implantation in Mice Treatment Treatment with Mavacadenant/Preladenant Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for preclinical evaluation of A2B receptor antagonists.

Conclusion

Based on the available in vitro data, Mavacadenant demonstrates significantly higher potency and selectivity for the A2B adenosine receptor compared to Preladenant. This profile suggests that Mavacadenant may offer a more targeted therapeutic approach with a potentially lower risk of off-target effects related to A2A receptor modulation. Both compounds have shown promise in preclinical in vivo models of cancer, highlighting the therapeutic potential of A2BAR antagonism. The choice between these or other A2BAR antagonists for further development would depend on a comprehensive evaluation of their full preclinical and clinical data, including pharmacokinetic profiles, safety, and efficacy in specific disease contexts.

Unveiling the Selectivity of MRS-1754: A Comparative Guide to its Cross-Reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of purinergic signaling, the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of the A2B adenosine (B11128) receptor antagonist, MRS-1754, focusing on its cross-reactivity with other adenosine receptor subtypes. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the nuanced interpretation of experimental results and the strategic design of future studies.

Comparative Analysis of Binding Affinity

The selectivity of MRS-1754 has been primarily characterized through radioligand binding assays, which quantify the affinity of the antagonist for various receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The following table summarizes the binding affinities of MRS-1754 for human (h) and rat (r) adenosine receptor subtypes.

Receptor SubtypeSpeciesKi (nM)Reference
A2B Human 1.97 [1]
A1Rat16.8[1]
A1Human403[1]
A2AHuman503[1]
A3Human570[1]
A2ARat612[1]

As the data indicates, MRS-1754 exhibits a high affinity for the human A2B receptor, with significantly lower affinities for the A1, A2A, and A3 receptor subtypes in both human and rat species. This profile highlights its utility as a selective A2B receptor antagonist.

Experimental Methodologies

The determination of the binding affinities listed above was achieved through competitive radioligand binding assays. A detailed protocol for such an assay is provided below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., MRS-1754) for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the recombinant human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype, for example, [3H]MRS-1754 for the A2B receptor.[2][3]

  • Unlabeled test compound (MRS-1754).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a non-selective adenosine receptor agonist like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a final volume of 100-200 µL, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[4]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a non-selective ligand).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To provide a broader context for the action of MRS-1754, the following diagrams illustrate the canonical signaling pathway of the A2B adenosine receptor and a typical experimental workflow for a radioligand binding assay.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2B A2B Receptor Gs Gs protein A2B->Gs Activates Gq Gq protein A2B->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Adenosine Adenosine Adenosine->A2B Agonist MRS1754 MRS-1754 MRS1754->A2B Antagonist ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates

A2B Adenosine Receptor Signaling Pathways

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Competitor Prepare Competitor (MRS-1754) Dilutions Competitor->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Plot Plot Competition Curve Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow

Comparative Signaling of Adenosine Receptors

Adenosine receptors are all G-protein coupled receptors (GPCRs), but they couple to different G-proteins and thus initiate distinct downstream signaling cascades.

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

  • A2A and A2B Receptors: These receptors primarily couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[7][8] The A2B receptor can also couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation.[9]

The selective antagonism of the A2B receptor by MRS-1754 allows for the specific interrogation of the Gs and Gq-mediated signaling pathways initiated by this receptor subtype, without confounding effects from the Gi/o-coupled A1 and A3 receptors or the Gs-coupled A2A receptor. This makes MRS-1754 a valuable tool for dissecting the specific roles of A2B receptor signaling in various physiological and pathological processes.

References

A2B Receptor Antagonist Efficacy: A Comparative Analysis in Primary Human Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational relevance of in vitro data is paramount. This guide provides a comparative analysis of the efficacy of A2B receptor antagonists in primary human cells versus immortalized cell lines, supported by experimental data and detailed protocols.

The A2B adenosine (B11128) receptor (A2BAR) is a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of conditions, including cancer, inflammation, and fibrosis. While immortalized cell lines are invaluable tools for initial drug screening and mechanistic studies, their physiological relevance can differ from primary human cells. This guide aims to objectively compare the performance of A2B receptor antagonists in these two cellular systems, providing a clearer perspective on their potential clinical translatability.

Quantitative Efficacy of A2B Receptor Antagonists

The efficacy of A2B receptor antagonists is typically quantified by their binding affinity (Ki), functional inhibition (KB), or half-maximal inhibitory concentration (IC50) in cellular assays. The following tables summarize key quantitative data for several A2B receptor antagonists in both recombinant cell lines and primary human cells.

Antagonist Efficacy in Recombinant Cell Lines

Recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are genetically engineered to express a high level of a specific receptor, in this case, the human A2B receptor. This allows for precise characterization of a compound's direct interaction with the receptor.

AntagonistCell LineAssay TypeKi (nM)KB (nM)Reference
CVT-6883HEK293Radioligand Binding22-[1]
PSB-1901CHORadioligand Binding0.08350.0598[2]
ISAM-R56AHEK293Radioligand Binding1.50-[3][4]
SY1AF-30HEK293Radioligand Binding24.3-[4]
SY1AF-80HEK293Radioligand Binding3.50-[4]
Antagonist Efficacy in Primary Human Cells

Primary cells are isolated directly from tissues and are considered to more accurately reflect the in vivo physiological state. However, receptor expression levels can be lower and more variable than in recombinant cell lines.

AntagonistPrimary Cell TypeAssay TypeEndpointEfficacyReference
ISAM-R56AHuman LymphocytesT-cell Proliferation AssayRescue of T-cell proliferationPotent rescue of T-cell function[3][4]
M1069Primary Human Myeloid CellsVEGF Production AssayInhibition of VEGF productionEffective inhibition[1]
PSB-603Human Peripheral Blood Lymphocytes (PBLs)Proliferation Assay (PHA-stimulated)Inhibition of proliferationAnti-proliferative at 10 µM[5]
PSB-603Jurkat T cells (Cell Line for comparison)Proliferation AssayInhibition of proliferation-[5]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is crucial to visualize the underlying biological pathways and experimental procedures.

A2B Receptor Signaling Pathway

Activation of the A2B receptor, typically by high concentrations of adenosine, leads to the activation of Gs or Gq proteins. This results in the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), which in turn modulate various cellular functions, including inflammation, cell proliferation, and angiogenesis. A2B receptor antagonists block these downstream effects.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Antagonist A2B Antagonist Antagonist->A2BR Gs Gαs A2BR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (e.g., IL-6, VEGF) CREB->Gene

Caption: A2B Receptor Signaling Pathway.

General Experimental Workflow for Antagonist Efficacy Testing

The process of evaluating an A2B receptor antagonist typically involves a series of in vitro assays, starting with binding and functional assays in recombinant cell lines, followed by functional assays in relevant primary human cells.

Experimental_Workflow cluster_recombinant Recombinant Cell Line Assays cluster_primary Primary Human Cell Assays Binding Radioligand Binding Assay (Determine Ki) Functional_cAMP cAMP Accumulation Assay (Determine KB/IC50) Binding->Functional_cAMP Isolation Isolate Primary Cells (e.g., Lymphocytes, Fibroblasts) Functional_cAMP->Isolation Culture Primary Cell Culture Isolation->Culture Functional_Primary Functional Assays (e.g., Proliferation, Cytokine Release) Culture->Functional_Primary

References

Benchmarking A2B Receptor Antagonist 1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A2B receptor antagonist 1 with established reference compounds. The following sections detail the performance of these antagonists using key experimental data, outline the methodologies for the cited experiments, and visualize the associated biological pathways and workflows.

"this compound" has been identified as a potent antagonist of the A2B adenosine (B11128) receptor, as detailed in patent literature. To provide a comprehensive benchmark, this guide compares its profile with well-characterized reference compounds in the field: PSB-603, MRS-1754, and CVT-6883. These compounds have been extensively studied and serve as standards for evaluating the potency, selectivity, and efficacy of new A2B receptor antagonists.

Data Presentation: Quantitative Comparison of A2B Receptor Antagonists

The following tables summarize the binding affinity (Ki) and functional potency (IC50/KB) of the reference A2B receptor antagonists. It is important to note that the data presented is collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Binding Affinity (Ki) of Reference A2B Receptor Antagonists at Human Adenosine Receptors

CompoundA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (A1/A2B)Selectivity (A2A/A2B)Selectivity (A3/A2B)
PSB-6030.553[1]>10,000[1]>10,000[1]>10,000[1]>18,083>18,083>18,083
MRS-17541.13[2]237.3[2]293.8[2]327.7[2]210260290
CVT-688322[3][4]1,940[3][4]3,280[3][4]1,070[3][4]8814949

Table 2: Functional Potency (IC50/KB) of Reference A2B Receptor Antagonists

CompoundAssay TypeCell LineAgonist UsedPotency (nM)
PSB-1115cAMP AccumulationHEK-293NECAIC50: 865[5]
CVT-6883cAMP AccumulationHEK-A2BNECAKB: 6[4]
LAS38096cAMP AccumulationHEK-hA2BNECAIC50: 321[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate interpretation of the presented data and for designing future comparative studies.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the A2B adenosine receptor and other adenosine receptor subtypes (A1, A2A, A3) to assess potency and selectivity.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).

  • Radioligand: A specific radioligand for each receptor subtype is used. For example, [3H]DPCPX for A1, [3H]ZM241385 for A2A, and [3H]PSB-603 or [3H]MRS 1754 for A2B receptors.[2][5][6]

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

Objective: To measure the functional potency of an antagonist in inhibiting the agonist-induced production of cyclic adenosine monophosphate (cAMP).

General Protocol:

  • Cell Culture: Cells expressing the A2B receptor (e.g., HEK-293-A2B or CHO-A2B) are cultured to an appropriate density.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Antagonist Treatment: Cells are then incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A known A2B receptor agonist (e.g., NECA) is added to stimulate cAMP production.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Dose-response curves are plotted to determine the IC50 value of the antagonist. The functional equilibrium dissociation constant (KB) can be calculated from the IC50 values obtained at different agonist concentrations.

Mandatory Visualizations

A2B Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, primarily Gs and Gq, to initiate downstream signaling cascades.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (ERK, p38, JNK) PKA->MAPK CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->MAPK Gene Gene Transcription CREB->Gene

Caption: A2B Receptor Signaling Pathways.

Experimental Workflow for Antagonist Benchmarking

The following diagram illustrates a typical workflow for the in vitro characterization of an A2B receptor antagonist.

Antagonist_Benchmarking_Workflow cluster_workflow In Vitro Antagonist Characterization start Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay selectivity_panel Selectivity Screening (A1, A2A, A3 Receptors) binding_assay->selectivity_panel data_analysis Data Analysis (Ki, IC50/KB Calculation) binding_assay->data_analysis functional_assay->data_analysis selectivity_panel->data_analysis comparison Comparison with Reference Compounds data_analysis->comparison conclusion Potency & Selectivity Profile comparison->conclusion

Caption: Experimental Workflow for Antagonist Benchmarking.

References

A2B Receptor Antagonist Validation: A Comparative Guide Using Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A2B receptor antagonists validated through knockout (KO) or knockdown (shRNA) models, supported by experimental data. The use of these genetic models provides a crucial layer of validation, ensuring the observed effects of the antagonists are indeed mediated through the A2B receptor.

Performance Comparison of A2B Receptor Antagonists

The following tables summarize quantitative data from studies utilizing A2B receptor knockout or knockdown models to validate the efficacy of various antagonists.

AntagonistModel SystemCancer TypeKey Quantitative FindingsReference
MRS1754 shRNA knockdown in 769-P and Caki-1 cellsRenal Cell Carcinoma- At 200nM, significantly decreased cell viability. - Knockdown of A2bR significantly decreased cell proliferation. - Both antagonist and knockdown reduced colony formation capacity.[1]
ATL801 A2B receptor knockout mice (A2BAR−/−)Bladder Cancer (MB49 cells)- Significantly slowed tumor growth by >50% in wild-type and A2AAR−/− mice. - No significant effect on tumor growth in A2BAR−/− mice, confirming A2B selectivity.[2]
Aminophylline (non-selective) A2B receptor knockout mice (A2BAR−/−)Bladder and Breast Cancer- Slowed the growth of MB49 bladder and 4T1 breast tumors in wild-type mice. - Effect was attributed to A2B receptor blockade based on experiments in A2AAR−/− and A2BAR−/− mice.[2]
M1069 (dual A2A/A2B) CD73 knockout 4T1 tumor modelBreast Cancer- Demonstrated dose-dependent antitumor activity in the adenosine-high 4T1 tumor model. - Showed no monotherapy activity in the CD73 knockout 4T1 tumor model, where adenosine (B11128) levels are low.[3][4]
AB928 (dual A2A/A2B) 4T1 tumor model (comparison with M1069)Breast Cancer- Showed inhibition of 4T1 tumor growth.[3]
PSB1115 Mouse model of melanomaMelanoma- Reversed immune suppression in the tumor microenvironment, leading to a significant delay in melanoma growth.[5][6]
PSB-603 Mouse model of melanomaMelanoma- Administration significantly suppressed the increase in tumor volume.[7]

Experimental Protocols

A2B Receptor Knockdown using shRNA in Renal Cell Carcinoma Cells

This protocol is based on the methodology described for validating the antagonist MRS1754.[1]

a. Cell Culture:

  • Human renal cell carcinoma cell lines (769-P, Caki-1) and a normal human kidney cell line (HK-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

b. shRNA Transfection:

  • Lentiviral particles containing shRNA targeting the A2B receptor (shRNA-A2bR) or a non-targeting control (NC) are used.

  • Cells are seeded in 6-well plates and grown to 50-70% confluency.

  • The medium is replaced with fresh medium containing polybrene (typically 8 µg/mL) to enhance transduction efficiency.

  • Lentiviral particles are added to the cells at a predetermined multiplicity of infection (MOI).

  • After 18-24 hours of incubation, the medium is replaced with fresh complete medium.

  • Stable cell lines are selected using an appropriate antibiotic (e.g., puromycin) for a period of 7-10 days.

c. Validation of Knockdown:

  • The efficiency of A2B receptor knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

d. Antagonist Treatment and Functional Assays:

  • The A2B receptor antagonist MRS1754 is dissolved in DMSO.

  • Cells (wild-type, NC shRNA, and A2bR shRNA) are treated with varying concentrations of MRS1754 or vehicle (DMSO).

  • Cell Proliferation Assay (MTT): Cells are seeded in 96-well plates, treated with the antagonist, and cell viability is assessed at different time points using the MTT assay.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the antagonist. After a suitable incubation period (e.g., 2 weeks), colonies are fixed, stained with crystal violet, and counted.

  • Wound Healing and Transwell Assays: These assays are used to evaluate the effect of the antagonist and A2B receptor knockdown on cell migration and invasion.

In Vivo Tumor Growth Studies in A2B Receptor Knockout Mice

This protocol is a generalized procedure based on studies validating antagonists like ATL801.[2]

a. Animal Models:

  • A2B receptor knockout (A2BAR−/−) mice and wild-type (WT) littermates on a C57BL/6 background are used.

  • All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

b. Tumor Cell Implantation:

  • Syngeneic mouse cancer cells (e.g., MB49 bladder cancer cells) are cultured and prepared for injection.

  • A specific number of cells (e.g., 5 x 10^5) in a set volume of sterile PBS or culture medium are injected subcutaneously into the flank of the mice.

c. Antagonist Administration:

  • The A2B receptor antagonist (e.g., ATL801) is formulated in a suitable vehicle for in vivo administration (e.g., intratumoral injection).

  • Treatment is initiated when tumors reach a palpable size.

  • The antagonist or vehicle is administered at a specified dose and schedule (e.g., intermittently).

d. Tumor Growth Monitoring:

  • Tumor size is measured regularly (e.g., every 2-3 days) using calipers.

  • Tumor volume is calculated using the formula: (length × width^2) / 2.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

e. Immunohistochemical Analysis:

  • Excised tumors can be fixed in formalin and embedded in paraffin (B1166041) for histological and immunohistochemical analysis to assess markers of immune cell infiltration (e.g., CD4+, CD8+ T cells), angiogenesis, and proliferation.

Visualizations

A2B_Receptor_Signaling_in_Cancer cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR binds G_protein G Protein (Gs/Gq) A2BR->G_protein activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates PKC PKC IP3_DAG->PKC activates CREB CREB PKA->CREB activates MAPK MAPK Pathway (ERK, JNK, p38) PKA->MAPK PKC->MAPK Pro_tumorigenic_effects Pro-tumorigenic Effects (Proliferation, Angiogenesis, Metastasis, Immune Suppression) CREB->Pro_tumorigenic_effects MAPK->Pro_tumorigenic_effects Antagonist A2B Receptor Antagonist Antagonist->A2BR blocks

Caption: A2B receptor signaling pathway in cancer.

Experimental_Workflow cluster_knockout Knockout Model Validation cluster_knockdown Knockdown Model Validation KO_mice A2B Receptor Knockout Mice Tumor_induction Tumor Cell Implantation KO_mice->Tumor_induction WT_mice Wild-Type Mice WT_mice->Tumor_induction Antagonist_treatment_KO Antagonist Treatment Tumor_induction->Antagonist_treatment_KO Tumor_measurement_KO Tumor Growth Measurement Antagonist_treatment_KO->Tumor_measurement_KO Analysis_KO Data Analysis & Comparison Tumor_measurement_KO->Analysis_KO Cancer_cells Cancer Cell Lines shRNA_transduction shRNA Transduction Cancer_cells->shRNA_transduction Knockdown_validation Validate A2B Knockdown shRNA_transduction->Knockdown_validation Antagonist_treatment_KD Antagonist Treatment Knockdown_validation->Antagonist_treatment_KD Functional_assays In Vitro Functional Assays Antagonist_treatment_KD->Functional_assays Analysis_KD Data Analysis & Comparison Functional_assays->Analysis_KD

Caption: Experimental workflow for A2B antagonist validation.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of A2B Receptor Antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of "A2B receptor antagonist 1" (CAS No. 531506-36-2) based on general laboratory safety principles and hazardous waste management regulations. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to treat this compound as a potentially hazardous chemical and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.[1][2][3]

The following procedures are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this and similar research chemicals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle the this compound with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

Step 1: Waste Identification and Classification

The first critical step in proper disposal is to determine if the waste is hazardous. Since a specific SDS is unavailable, it is best practice to manage it as a hazardous chemical waste stream, separate from regular trash.[6] Hazardous waste is generally defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[7]

Solid Waste:

  • Unused or expired solid this compound.

  • Contaminated personal protective equipment (PPE) such as gloves and aprons.

  • Contaminated lab supplies like weigh boats, pipette tips, and paper towels.

Liquid Waste:

  • Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental solutions.

  • Rinsate from decontaminating glassware and equipment that was in contact with the compound.

Step 2: Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

  • Solid Waste Containment: Collect all solid waste in a designated, leak-proof container. The container should be clearly labeled.

  • Liquid Waste Containment: Collect liquid waste in a separate, compatible liquid waste container. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[9]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[10]

All waste containers must be kept closed except when adding waste and stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3]

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters often found in laboratory waste management guidelines.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 10.5 (for non-hazardous, neutralized aqueous solutions only)[6][11]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[7][12]
SAA Acute Toxic Waste Limit Up to 1 quart of liquid or 1 kg of solid "P-listed" waste[7]
Waste Storage Time Limit in SAA Up to 12 months (as long as volume limits are not exceeded)[7]
Waste Storage Time Limit in Central Accumulation Area (CAA) 90 days for Large Quantity Generators (LQG), 180 days for Small Quantity Generators (SQG)[13]
Trace Contamination Threshold Less than 3% of the container's capacity for residual material[3]

Experimental Protocols

Below are detailed methodologies for key procedures related to the disposal of chemical waste.

Protocol 1: Decontamination of Laboratory Glassware

This protocol is for cleaning glassware that has come into contact with this compound.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which the antagonist is soluble (e.g., DMSO, ethanol). Collect the rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.

  • Water Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with distilled water to remove any detergent residue.[14]

  • Drying: Allow the glassware to air dry completely before reuse. For faster drying, a laboratory oven can be used, provided the glassware is heat-resistant.

Protocol 2: Neutralization of Corrosive Liquid Waste (General Procedure)

This protocol is for the neutralization of acidic or basic solutions that do not contain other hazardous materials. Note: This should only be performed if your institution's EHS department has approved it for the specific waste stream.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of the acid or base by slowly adding it to a large volume of cold water in a suitable container. Place the container in an ice bath to manage any heat generated.[15]

  • Neutralization:

    • For acidic waste (pH < 5.5): Slowly add a weak base (e.g., sodium bicarbonate solution) while stirring.[11][16]

    • For basic waste (pH > 10.5): Slowly add a weak acid (e.g., citric acid or acetic acid solution) while stirring.[16]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips.

  • Final pH Adjustment: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.[11][15]

  • Disposal: If the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the drain with copious amounts of water, as per your local regulations and institutional policies.[15][17]

Mandatory Visualizations

Disposal Workflow for this compound

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate Waste (Solid, Liquid, Sharps) B Is an SDS available? A->B C Consult SDS for hazard classification B->C Yes D Treat as Hazardous Waste B->D No E Select Compatible Waste Container C->E D->E F Segregate by Waste Type (Solid, Liquid, Sharps, Halogenated, etc.) E->F G Label Container: 'Hazardous Waste' + Chemical Name + Date F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is container full? H->I J Arrange for EHS Waste Pickup I->J Yes K Continue to Collect Waste I->K No K->H

Caption: Logical workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with institutional safety personnel, researchers can minimize risks and ensure a safe laboratory environment.

References

Comprehensive Safety and Handling Guide for A2B Receptor Antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in human, therapeutic, or diagnostic applications. [1][2][3][4][5]

This guide provides essential safety and logistical information for handling A2B receptor antagonist 1. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain a safe laboratory environment. As specific hazard information for "this compound" is limited, it is prudent to handle it as a potent compound with potential biological effects at low doses. A thorough risk assessment should be conducted before any handling, considering the quantity and the nature of the experimental procedures.

Risk Assessment and Engineering Controls

Before handling this compound, a comprehensive risk assessment should be performed. The primary hazards associated with this compound in its solid, powdered form are inhalation of airborne particles and dermal contact.

  • Engineering Controls : All handling of the powdered form of this compound should be conducted in a designated area within a certified chemical fume hood, a glove box, or a similar containment system to minimize the generation of airborne particles.[6] The work area should be maintained under negative pressure.

  • Ventilation : Ensure adequate ventilation in the laboratory. Local exhaust ventilation is crucial when handling the compound outside of a primary containment system.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[6]Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination.
Eye Protection Chemical safety goggles should be worn at all times.[6]Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. A face shield may be necessary for procedures with a higher risk of splashing.[7]
Body Protection A dedicated, disposable lab coat or a lab coat made of a material that can be decontaminated should be worn.[6]Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[6]
Respiratory Protection For weighing and handling the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is recommended.[6][8]Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[6]Protects the feet from potential spills.

A tiered approach to PPE levels, such as those outlined by the EPA and CDC, can be adapted based on the specific handling scenario and risk assessment.[7][9] For most routine laboratory manipulations of small quantities within a certified fume hood, Level C or D protection is likely sufficient.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_risk_assessment Risk Assessment cluster_containment Containment cluster_ppe_level PPE Level Determination cluster_procedure Procedure Execution Start Start: New Procedure with A2B Antagonist 1 AssessRisk Assess Risk: - Quantity - Physical Form (Powder/Solution) - Procedure (Weighing, Dissolving) - Potential for Aerosolization Start->AssessRisk InFumeHood Work in Fume Hood/Glove Box? AssessRisk->InFumeHood LevelD Level D PPE: - Lab Coat - Safety Glasses - Single Gloves - Closed-toe Shoes AssessRisk->LevelD Low Risk (e.g., handling dilute solutions) LevelC Level C PPE: - Lab Coat - Goggles/Face Shield - Double Nitrile Gloves - N95 Respirator - Closed-toe Shoes InFumeHood->LevelC Yes LevelB Level B PPE: - Chemical Resistant Suit - SCBA/Supplied Air - Double Gloves - Boots InFumeHood->LevelB No (High Risk of Aerosolization) ExecuteProcedure Execute Procedure LevelD->ExecuteProcedure LevelC->ExecuteProcedure LevelB->ExecuteProcedure

Figure 1. A workflow diagram for selecting the appropriate level of Personal Protective Equipment (PPE) when handling this compound.

Operational and Disposal Plans

A systematic approach from receipt to disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is a solid powder.[1]

  • Storage Conditions :

    • Powder : Store at -20°C for up to 3 years.[1]

    • In solvent : Store at -80°C for up to 1 year.[1]

  • The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.

Handling and Experimental Protocols
  • Weighing :

    • Use a dedicated, clean spatula and weighing paper.

    • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne powder.

    • Clean the balance and surrounding area immediately after use.

  • Dissolving :

    • This compound is soluble in DMSO (11 mg/mL).[1]

    • Add the solvent slowly to the powder to avoid splashing.

    • Cap the vial securely before vortexing or sonicating.

  • General Handling :

    • Avoid creating dust.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling, even if gloves were worn.

Decontamination and Disposal
  • Decontamination :

    • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution or a soap and water solution.

    • Dispose of all contaminated disposable materials as hazardous waste.

  • Disposal :

    • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

    • Do not dispose of down the drain or in the regular trash.

Handling_Lifecycle Lifecycle for Handling this compound Receiving Receiving Storage Storage (-20°C Powder, -80°C Solution) Receiving->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Disposal Disposal (Hazardous Waste) Storage->Disposal Expired/Unused Dissolving Dissolving (in DMSO) Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontamination Decontamination Experiment->Decontamination Decontamination->Disposal

Figure 2. A diagram illustrating the handling lifecycle of this compound from receipt to disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Decontaminate the spill area thoroughly. Report the incident to the appropriate safety personnel.

This safety information is intended as a guide and should be supplemented with a thorough review of your institution's specific safety protocols and the completion of a detailed risk assessment for your particular experimental procedures. Always prioritize safety in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.